Monostearin
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029160 | |
| Record name | Glycerol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |
| Record name | Glyceryl monostearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |
| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |
| Record name | 1-Monostearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2,3-Dihydroxypropyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monostearate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monostearate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tegin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycerol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Glyceryl Monostearate in Advanced Chemical Synthesis and Derivatization
Enzymatic Esterification for Glyceryl Monostearate Production
The synthesis of glyceryl monostearate (GMS), a widely used emulsifier in the food, pharmaceutical, and cosmetic industries, is increasingly shifting towards enzymatic methods. medcraveonline.commedcraveonline.com Traditional chemical synthesis, which involves high temperatures (220°C-250°C) and inorganic catalysts, often results in a mixture of mono-, di-, and triglycerides, requiring energy-intensive purification steps like short-path distillation. medcraveonline.commedcraveonline.com Enzymatic esterification, employing lipases as biocatalysts, offers a greener and more selective alternative, operating under milder conditions and yielding a purer product. researchgate.netchem-soc.si
Lipase-Catalyzed Synthesis of Glyceryl Monostearate
Lipases, particularly from Candida antarctica (often immobilized as Novozym 435), are highly effective in catalyzing the direct esterification of glycerol (B35011) and stearic acid to produce GMS. medcraveonline.comresearchgate.net This enzymatic approach is lauded for its regioselectivity, primarily targeting the sn-1 and sn-3 positions of glycerol, which leads to a higher yield of the desired monoglyceride and minimizes the formation of di- and triglycerides. medcraveonline.com The use of immobilized enzymes further simplifies the process by allowing for easy separation and reuse of the biocatalyst. medcraveonline.comtandfonline.com
Research has demonstrated that lipase-catalyzed synthesis can achieve high conversion rates. For instance, using Novozym 435, a conversion of stearic acid of approximately 82% can be reached within 2 hours. medcraveonline.com The enzymatic route not only provides a product with high purity but also circumvents the drawbacks of chemical synthesis, such as the formation of dark-colored and off-tasting byproducts. medcraveonline.com
To maximize the yield and efficiency of GMS production, several key reaction parameters must be carefully optimized. These include the molar ratio of the substrates, enzyme load and activity, reaction time and temperature, and the characteristics of the solvent system.
The molar ratio of glycerol to stearic acid is a critical factor influencing the conversion rate and product selectivity. An excess of glycerol is generally favored to shift the reaction equilibrium towards the formation of monoglycerides (B3428702). Studies have shown that increasing the glycerol concentration enhances the conversion of stearic acid.
An optimal molar ratio of 1:3 for stearic acid to glycerol has been reported to achieve high conversion rates. medcraveonline.com For example, at this ratio, an 82% conversion was observed. Another study identified a 6:1 glycerin to TPSA (triple-pressed stearic acid) molar ratio as optimal. researchgate.net However, excessively high glycerol concentrations can sometimes inhibit enzyme activity. project-incite.eu The addition of molecular sieves to remove water, a byproduct of the esterification, can further enhance conversion, with one study reporting a jump from 75.44% to 93.35% conversion at a 1:3 molar ratio with their inclusion. medcraveonline.com
Table 1: Effect of Molar Ratio on Stearic Acid Conversion
| Molar Ratio (Stearic Acid:Glycerol) | Conversion without Molecular Sieves (%) | Conversion with Molecular Sieves (%) |
|---|---|---|
| 1:1 | 45.68 | 80.43 |
| 1:3 | 75.44 | 93.35 |
| 1:5 | 82.3 | 94.78 |
| 1:8 | 89.22 | 95.32 |
| 1:10 | 90.23 | 95.42 |
Source: medcraveonline.com
The amount of enzyme, or enzyme load, directly impacts the reaction rate. Generally, increasing the enzyme concentration leads to a higher conversion of stearic acid, up to a certain point. Beyond this optimal load, the increase in conversion becomes negligible, making it economically inefficient to add more enzyme. medcraveonline.com
Research indicates that an enzyme load of around 10% (w/w of substrates) strikes a good balance between reaction efficiency and cost. medcraveonline.com One study found that increasing the Novozym 435 lipase (B570770) load from 1% to 5% significantly increased the conversion, with a slighter increase observed between 5% and 10%. researchgate.net Beyond a 10% load, no significant change in conversion was noted. medcraveonline.com Another set of optimal conditions included an 8% w/w Lipozyme 435 amount. researchgate.net In a different study, a 98% conversion of glycerol was achieved using just 12 mg of immobilized Candida antarctica lipase B (Cal B) for a 1:1 molar ratio of glycerol to vinyl stearate (B1226849). tandfonline.com
Reaction time and temperature are interdependent parameters that significantly affect the synthesis of GMS. Higher temperatures generally accelerate the reaction rate, but excessively high temperatures can lead to enzyme denaturation and reduced activity. project-incite.eu
Optimal temperatures for lipase-catalyzed GMS synthesis are typically in the range of 40°C to 74°C. researchgate.netnih.gov One study achieved a 98% conversion at 45°C in 3 hours. tandfonline.com Another reported optimal conditions at 60°C, where an ~82% reduction in stearic acid was obtained in 2 hours. medcraveonline.com In a continuous packed bed reactor, a residence time of 10 minutes at 60°C was sufficient to achieve an 82.39% conversion of stearic acid. medcraveonline.com The activation energy for the synthesis using Cal B has been calculated to be 10.3 kcal/mol. tandfonline.com
The choice of solvent is crucial due to the immiscibility of the polar glycerol and nonpolar stearic acid. medcraveonline.com An appropriate organic solvent can create a homogenous reaction medium, improving mass transfer and, consequently, the reaction rate. medcraveonline.com The polarity of the solvent, often represented by its log P value, influences enzyme activity and selectivity. medcraveonline.com
Tertiary-butanol has been identified as a highly effective solvent for this reaction, leading to a conversion of 82.71% in one study. medcraveonline.com Acetone (B3395972) was found to be the second most effective, with a conversion of around 69%. medcraveonline.com Other solvents like hexane (B92381), heptane, and isooctane (B107328) have also been investigated. medcraveonline.com The design of the reaction system, such as using a packed bed reactor for continuous production, can also significantly enhance efficiency and yield, with one study achieving a 94% conversion of stearic acid in such a system. medcraveonline.com
Table 2: Effect of Different Organic Solvents on Stearic Acid Conversion
| Solvent | Log P Value | Stearic Acid Conversion (%) |
|---|---|---|
| Tetrahydrofuran | 0.46 | ~55 |
| Tertiary-butanol | 0.35 | 82.71 |
| Acetone | -0.24 | ~69 |
| Hexane | 3.9 | ~40 |
| Heptane | 4.5 | ~35 |
| Isooctane | 4.5 | ~30 |
Source: medcraveonline.com
Regiospecificity of Lipase Catalysis in Glyceryl Monostearate Formation
Enzymatic synthesis of glyceryl monostearate offers a significant advantage over traditional chemical methods due to the inherent selectivity of lipases. medcraveonline.com Lipases, particularly those that are sn-1,3 specific, exhibit high regiospecificity, meaning they preferentially catalyze the esterification at the primary hydroxyl groups (sn-1 and sn-3 positions) of the glycerol backbone. researchgate.netnih.gov This directed catalysis minimizes the subsequent acylation that leads to the formation of diglycerides and triglycerides, which is a common issue in non-specific chemical synthesis. psu.edu
The use of immobilized lipases, such as Candida antarctica lipase B (commercially available as Novozym 435), is a widely reported strategy. medcraveonline.comatamanchemicals.com This enzyme's specificity ensures the targeted production of monoglycerides, leading to a much purer final product. medcraveonline.com Research has shown that lipase-catalyzed esterification between glycerol and stearic acid can yield a product with almost 90% alpha-glycerin monostearate, a stark contrast to the approximate 22.5% achieved through conventional chemical methods under similar conditions. researchgate.net This high degree of selectivity eliminates the need for complex and costly purification steps like short-path distillation, which is essential in traditional chemical glycerolysis. medcraveonline.com The mild operating conditions (lower temperatures and ambient pressure) of enzymatic processes also contribute to a safer and more environmentally benign synthesis route. medcraveonline.com
Continuous Production Systems for Glyceryl Monostearate via Enzymatic Methods
For enzymatic synthesis to be commercially viable, efficient production systems are necessary. Continuous production using packed bed reactors (PBRs) represents a significant process intensification strategy. medcraveonline.com In this setup, an immobilized enzyme, such as Novozym 435, is packed into a column, and the substrate mixture is continuously fed through it. medcraveonline.com
This approach offers several advantages over batch processes, including improved heat and mass transfer, as well as a longer residence time for the reactants with the catalyst. medcraveonline.com These factors contribute to higher reaction efficiency and greater conversion per unit mass of the catalyst. medcraveonline.com Studies have demonstrated the successful continuous production of GMS in a packed bed reactor, achieving a high conversion rate of stearic acid, reported to be as high as 94%. atamanchemicals.commedcraveonline.com This demonstrates the potential for high-volume, efficient, and continuous enzymatic production of glyceryl monostearate.
Chemocatalytic Routes for Glyceryl Monostearate Synthesis
Chemical catalysis remains a common industrial method for producing glyceryl monostearate, primarily through the direct esterification of glycerol with stearic acid or the glycerolysis of fats and oils. aip.orgdigitalxplore.org These routes can be classified based on the type of catalyst used.
Homogeneous Catalysis in Glyceryl Monostearate Production
Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants. Industrial processes for GMS synthesis frequently employ homogeneous acid catalysts such as sulfuric acid, p-toluenesulfonic acid, and phosphoric acid, or basic catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). medcraveonline.comikm.org.my More recently, hypophosphorous acid (H3PO2) has been explored as an effective and inexpensive homogeneous catalyst. nsmsi.ir
A primary drawback of these catalysts is their lack of specificity. The reactions are typically conducted at high temperatures (220°C-250°C) and result in a random esterification process. medcraveonline.com This leads to an equilibrium mixture of mono-, di-, and triglycerides, often in a ratio of approximately 40:50:10. psu.edu This non-selective nature necessitates significant downstream processing to isolate pure GMS. medcraveonline.com
Heterogeneous Catalysis in Glyceryl Monostearate Synthesis
To overcome the separation and corrosion issues associated with homogeneous catalysts, research has focused on heterogeneous (solid) catalysts. These catalysts are in a different phase from the reactants, allowing for easy separation by filtration. Solid acid catalysts such as zeolites (e.g., ZSM), zirconia (ZrO2), and ion-exchange resins are prominent examples. psu.edudigitalxplore.org
Among these, the macroporous ion-exchange resin Amberlyst-15 has been shown to be particularly effective. digitalxplore.org In comparative studies testing various heterogeneous acid catalysts, Amberlyst-15 demonstrated the highest yield for the synthesis of a GMS precursor. digitalxplore.org These solid catalysts offer the benefits of reusability and reduced waste generation, aligning with the principles of green chemistry.
Thermodynamics of Glyceryl Monostearate Production by Glycerolysis
The feasibility of producing glyceryl monostearate via the glycerolysis of glycerol with stearic acid can be evaluated through thermodynamic analysis. The key thermodynamic parameters for this reaction have been calculated, providing insight into its spontaneity and equilibrium position. ikm.org.myundip.ac.id
The reaction exhibits a positive standard enthalpy change (ΔH°r = +45.69 kJ/mol) and a positive standard entropy change (ΔS°r = +1.144 kJ/mol·K). undip.ac.id The standard Gibbs free energy change (ΔG°r) is negative (–1.074 kJ/mol), indicating that the reaction is plausible, spontaneous, and feasible under standard conditions. ikm.org.myundip.ac.id
The equilibrium constant (K) for the reaction is very large and increases significantly with temperature, which strongly favors the formation of the products. ikm.org.myundip.ac.id This suggests that a high conversion to glyceryl monostearate is thermodynamically possible.
Table 1: Thermodynamic Parameters for GMS Production by Glycerolysis Data sourced from a thermodynamic analysis of the glycerolysis of glycerol with stearic acid. ikm.org.myundip.ac.id
| Parameter | Value | Unit |
| Standard Enthalpy Change (ΔH°r) | +45.69 | kJ/mol |
| Standard Entropy Change (ΔS°r) | +1.144 | kJ/mol·K |
| Standard Gibbs Free Energy (ΔG°r) | -1.074 | kJ/mol |
Table 2: Equilibrium Constants (K) at Various Temperatures Calculated equilibrium constants for GMS synthesis at different reaction temperatures. undip.ac.id
| Temperature (K) | Temperature (°C) | Equilibrium Constant (K) |
| 433.15 | 160 | 5.76 x 10²⁴ |
| 453.15 | 180 | 1.43 x 10²⁷ |
| 473.15 | 200 | 2.23 x 10²⁹ |
Strategies for High Purity Glyceryl Monostearate Synthesis
The primary challenge in GMS synthesis is preventing the formation of di- and triglycerides to achieve a high-purity final product. psu.edu While enzymatic methods achieve this through selectivity, chemical strategies have been developed that involve the use of protecting groups. psu.edudigitalxplore.org
A highly effective strategy involves a multi-step process using a protected form of glycerol, namely 1,2-O-isopropylidene glycerol (also known as solketal). psu.edudigitalxplore.org This process can be broken down into three main stages:
Protection of Glycerol: Glycerol is reacted with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid or Amberlyst-15. psu.edudigitalxplore.org This reaction forms 1,2-O-isopropylidene glycerol, where the hydroxyl groups at the sn-1 and sn-2 positions are protected by an acetonide group, leaving only the primary sn-3 hydroxyl group available for reaction. A 94% yield for this step has been reported. psu.eduresearchgate.net
Transesterification: The protected glycerol is then reacted with an ester of stearic acid, such as methyl stearate. This transesterification is typically carried out using a basic catalyst like sodium carbonate (Na2CO3) at elevated temperatures (e.g., 140°C). psu.edu This step selectively forms the stearoyl ester at the unprotected sn-3 position.
Deprotection: The final step is the cleavage of the acetonide protecting group. This is accomplished through acid-catalyzed hydrolysis, which removes the isopropylidene group and restores the hydroxyl groups at the sn-1 and sn-2 positions, yielding highly pure glyceryl monostearate. psu.edu
This protection-esterification-deprotection sequence effectively circumvents the random acylation seen in direct esterification, allowing for the synthesis of GMS with high purity (e.g., 97% purity has been achieved). researchgate.net
Utilizing Protected Glycerol Intermediates in Glyceryl Monostearate Synthesis
To overcome the challenge of forming di- and triglycerides during direct esterification, a common strategy involves the use of protected glycerol intermediates. psu.edu This approach enhances the selectivity of the mono-esterification, leading to a significantly purer GMS product. psu.edu A widely used protected intermediate is 1,2-O-isopropylidene glycerol, also known as solketal. digitalxplore.org The synthesis of high-purity GMS using this intermediate is a multi-step process. psu.edu
The synthesis process can be summarized in three main stages:
Protection of Glycerol: Glycerol is reacted with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 1,2-O-isopropylidene glycerol. psu.edu To manage the amount of acetone required on a larger scale, chloroform (B151607) can be used as a solvent. psu.edu The water formed during this reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion. psu.edudigitalxplore.org After the reaction, the acid catalyst is neutralized, and the resulting 1,2-O-isopropylidene glycerol is purified by distillation. psu.edu
Transesterification: The protected glycerol, 1,2-O-isopropylidene glycerol, is then reacted with methyl stearate via transesterification. psu.edu This step is typically conducted in the presence of a basic catalyst, such as sodium carbonate (Na2CO3), to prevent side reactions that can occur with acid catalysts. psu.edu The reaction is carried out at elevated temperatures (e.g., 140°C), and the methanol (B129727) produced is continuously removed to favor the formation of the desired product, 1,2-O-isopropylidene glycerol stearate. psu.edudigitalxplore.org
Deprotection: The final step is the removal of the isopropylidene protecting group to yield glyceryl monostearate. digitalxplore.org This deprotection is efficiently achieved using a strongly acidic wet resin, like Amberlyst-15, in an ethanol-water system. psu.edu This method is highly selective and simplifies the purification process, as the resin catalyst can be easily removed by filtration. psu.eduresearchgate.net The final product can then be concentrated to yield GMS with a purity exceeding 97%. psu.edu
Table 1: Synthesis of GMS via Protected Intermediate
| Step | Reactants | Catalyst | Key Conditions | Product |
|---|---|---|---|---|
| Protection | Glycerol, Acetone, Chloroform | p-Toluenesulfonic acid | Reflux, continuous water removal | 1,2-O-isopropylidene glycerol |
| Transesterification | 1,2-O-isopropylidene glycerol, Methyl stearate | Sodium Carbonate (Na2CO3) | 140°C, continuous methanol removal | 1,2-O-isopropylidene glycerol stearate |
| Deprotection | 1,2-O-isopropylidene glycerol stearate | Amberlyst-15 resin | Ethanol (B145695) (95%) | Glyceryl Monostearate |
Purification Techniques for Synthesized Glyceryl Monostearate
The purification of glyceryl monostearate is crucial to achieve the desired quality for its various applications. The method of purification often depends on the initial synthesis route and the level of purity required.
For GMS synthesized via the protected intermediate route using a resin catalyst for deprotection, the purification is notably straightforward. psu.edu The solid Amberlyst-15 resin catalyst is simply removed by filtration, and the remaining solution is concentrated to obtain high-purity GMS. psu.eduresearchgate.net This process avoids complex workups and does not require further purification steps. psu.edu The main impurities found after this process are typically small amounts of ethyl stearate, stearic acid, and glycerol. psu.edu
In more traditional industrial processes, where GMS is produced by direct esterification or glycerolysis, the resulting product is a mixture of mono-, di-, and triglycerides. psu.edu To isolate the monoglyceride, high vacuum distillation or molecular distillation is necessary. atamanchemicals.com This technique separates the components based on their different boiling points under reduced pressure, which allows for distillation at lower temperatures to prevent thermal degradation of the product. atamanchemicals.com
A multi-stage distillation process can be employed for achieving very high-quality GMS. This involves several distillation steps, each operating under specific temperature and vacuum conditions to remove different impurities. For instance, a process might include:
First-level distillation: To remove residual water. google.comgoogle.com
Second-level distillation: To separate and remove free glycerol. google.com
Third and Fourth-level distillation: To separate glyceryl monostearate from diglycerides and other esters, ultimately yielding a high-purity product. google.com
Table 2: Purification Methods for Glyceryl Monostearate
| Purification Method | Description | Key Parameters |
|---|---|---|
| Filtration & Concentration | Used after deprotection with a solid resin catalyst. psu.edu | Simple filtration to remove the catalyst followed by solvent evaporation. psu.edu |
| High Vacuum Distillation | Separates GMS from di- and triglycerides, and free glycerol based on boiling points at reduced pressure. atamanchemicals.com | Temperature: 160-230°C; Vacuum: 0.1-200 Pa. google.comgoogle.com |
| Neutralization | Used to remove acidic catalysts from the crude product before distillation. google.com | Addition of a base (e.g., phosphoric acid to adjust pH) followed by separation of the resulting slag. google.com |
Derivatization of Glyceryl Monostearate for Novel Material Development
The chemical structure of glyceryl monostearate, containing free hydroxyl groups, makes it an excellent candidate for chemical modification or derivatization. This allows for the synthesis of new molecules and polymers with specific functionalities for advanced applications. A significant area of research is the use of GMS as a building block for biodegradable polymers, such as polyester (B1180765) polyols, which can then be used to create more complex materials like polyurethanes. um.edu.myresearchgate.net
Synthesis of Glyceryl Monostearate-Derived Polyester Polyols
A notable derivatization of GMS is its conversion into a biodegradable polyester polyol. osti.gov This can be achieved through a non-catalyzed, solvent-free polycondensation reaction between glyceryl monostearate and a dicarboxylic acid, such as glutaric acid. um.edu.myresearchgate.net This environmentally friendly method produces a GMS-derived polyester polyol (GPP) with specific properties determined by the reaction conditions. researchgate.net
The resulting GPP is characterized by its acid value, hydroxyl value, and molecular weight. um.edu.myresearchgate.net This polyester polyol can then serve as a macromonomer in further polymerization reactions. For example, it can be reacted with isocyanates like isophorone (B1672270) diisocyanate (IPDI), often in combination with other polyols such as polyethylene (B3416737) glycol (PEG) and polycaprolactone (B3415563) diol (PCL diol), to produce porous polyurethane systems. um.edu.myresearchgate.net These GMS-derived polyurethanes have shown potential as biocompatible scaffolds for tissue engineering applications. um.edu.myresearchgate.netosti.gov
Table 3: Research Findings on GMS-Derived Polyester Polyol (GPP)
| Parameter | Value | Significance |
|---|---|---|
| Synthesis Method | Non-catalyzed, solvent-free polycondensation of GMS and glutaric acid. um.edu.myresearchgate.net | An environmentally friendly approach to polymer synthesis. researchgate.net |
| Acid Value | 3.03 mg KOH/g. um.edu.myresearchgate.net | Indicates the amount of residual carboxylic acid groups. um.edu.myresearchgate.net |
| Hydroxyl Value | 115.72 mg KOH/g. um.edu.myresearchgate.net | Represents the concentration of hydroxyl groups available for further reaction (e.g., urethane (B1682113) linkage formation). um.edu.myresearchgate.net |
| Number Average Molecular Weight (Mn) | 1345 g/mol . um.edu.myresearchgate.net | Defines the average size of the polyester polyol chains. um.edu.myresearchgate.net |
| Application | Incorporated into a water-blown polyurethane system to create biocompatible scaffolds. um.edu.myresearchgate.netosti.gov | Demonstrates potential for use in biomaterials for soft and hard tissue engineering. um.edu.myresearchgate.netosti.gov |
Self Assembly and Supramolecular Structures of Glyceryl Monostearate
Mechanistic Aspects of Glyceryl Monostearate Vesicle Formation
The formation of vesicles from single-tailed amphiphiles like GMS is a subject of significant scientific interest. helsinki.fi While double-tailed lipids are the archetypal components of biological membranes, certain single-tailed molecules can also form stable bilayer vesicles. helsinki.fiacs.org
Spontaneous Self-Assembly of Glyceryl Monostearate into Vesicles
GMS has demonstrated the ability to spontaneously self-assemble into unilamellar vesicles. core.ac.ukhelsinki.fi This process is driven by the hydrophobic effect, where the nonpolar stearoyl chains minimize contact with water by aggregating, while the polar glycerol (B35011) head groups remain exposed to the aqueous phase. core.ac.uk This self-assembly can be initiated by methods such as the thin-film hydration technique, where a thin film of GMS is hydrated above its phase transition temperature. core.ac.uk
The formation of vesicles from a molten mixture of stearic acid and glyceryl monostearate upon hydration, without the use of any solvent, has also been reported. atamanchemicals.comresearchgate.nettandfonline.com This highlights the intrinsic tendency of these molecules to form ordered structures. The resulting vesicles can encapsulate both hydrophilic and hydrophobic molecules within their aqueous core and lipid bilayer, respectively, making them promising drug delivery vehicles. helsinki.fiacs.org The size of these spontaneously formed vesicles can range from the nanometer to the micrometer scale. atamanchemicals.comtandfonline.com
Molecular Dynamics Simulations of Glyceryl Monostearate Vesicle Formation
Molecular dynamics (MD) simulations have provided valuable insights into the mechanistic details of GMS vesicle formation at the atomic level. core.ac.ukhelsinki.fi Simulations have shown that randomly dispersed GMS molecules in an aqueous environment spontaneously aggregate to form a membrane bilayer. core.ac.ukhelsinki.fi These in silico studies corroborate experimental findings from techniques like small-angle neutron scattering (SANS) and transmission electron microscopy (TEM), which have confirmed the formation and spherical morphology of GMS vesicles. helsinki.fihelsinki.firesearchgate.net
MD simulations have been employed to predict the spontaneous formation of a vesicle from GMS molecules. helsinki.fi For instance, a simulation starting with 288 GMS molecules randomly placed in a simulation box with water molecules demonstrated that at 80 °C, the GMS particles self-assembled into a membrane bilayer. core.ac.ukhelsinki.fi This process is characterized by the reduction of contacts between the hydrophobic tails and water, while maximizing the interactions between the hydrophilic head groups and water. core.ac.uk
Influence of Co-Lipids on Glyceryl Monostearate Self-Assembly
The self-assembly of GMS and the properties of the resulting vesicles can be modulated by the presence of other lipids or amphiphiles. For instance, the combination of stearic acid and GMS can lead to the spontaneous formation of vesicles. researchgate.nettandfonline.com The interaction between the carboxylic acid group of stearic acid and the hydroxyl groups of GMS can influence the packing of the molecules and the stability of the resulting bilayer. tandfonline.com
The incorporation of co-emulsifiers, such as sodium stearoyl lactylate (SSL), can significantly impact the stability of GMS-water systems. researchgate.netrsc.org These co-emulsifiers can promote the formation of the metastable α-gel phase and delay its transformation to the more stable but less desirable coagel phase. researchgate.netrsc.org The type and concentration of the co-emulsifier are critical factors in determining the stability of the α-gel phase. researchgate.netrsc.org
Polymorphism and Phase Transitions in Glyceryl Monostearate Systems
GMS exhibits complex polymorphic and mesomorphic behavior, transitioning between different crystalline and liquid crystalline phases depending on factors like temperature, water content, and the presence of other components. rsc.orgwur.nlnih.govaps.org These phase transitions are crucial in determining the functional properties of GMS-based products.
Alpha-Gel Phase and Coagel Phase Transformation in Glyceryl Monostearate Systems
In aqueous systems, GMS can form a lamellar liquid crystalline phase when heated above its Krafft temperature. rsc.orgwur.nl Upon cooling, this transforms into a metastable α-gel phase, which is characterized by a hexagonal packing of the hydrocarbon chains. rsc.org The α-gel phase is responsible for the water-structuring capacity of GMS and is desirable in many food and personal care applications. researchgate.net
However, the α-gel phase is thermodynamically unstable and will irreversibly transition to a more stable coagel phase over time. researchgate.netrsc.org This transformation involves a change in the packing of the lipid chains to a more ordered triclinic structure and is accompanied by the release of water, leading to destabilization of the system. researchgate.netdaneshyari.com The stability of the α-gel phase can be influenced by intrinsic factors like the presence of α-tending co-emulsifiers (e.g., SSL) and extrinsic factors such as the cooling rate and applied shear. researchgate.netrsc.org Slower cooling rates without shear have been shown to increase the stability of the α-gel phase. researchgate.netrsc.org
| Phase | Crystal System | Key Characteristics |
| α-gel | Hexagonal | Metastable, high water-holding capacity, translucent appearance. researchgate.netrsc.org |
| Coagel | Triclinic | Thermodynamically stable, lower water-holding capacity, opaque appearance. researchgate.netrsc.org |
Crystallization Behavior and Polymorphism of Glyceryl Monostearate in Complex Matrices
The crystallization of GMS is also a critical factor in complex systems such as fat-based products. The addition of GMS to fats like palm stearin (B3432776) has been shown to influence their crystallization behavior and polymorphism. nih.govresearchgate.netresearchgate.net GMS can act as a crystal modifier, promoting isothermal crystallization and leading to an earlier onset of crystallization during cooling. nih.govresearchgate.net
In GMS-palm stearin blends, the initial crystals formed are of the α polymorph, which subsequently undergo a polymorphic transition to the β' form. nih.govresearchgate.netresearchgate.net The addition of GMS can also lead to a significant reduction in the size of the fat crystals, which is beneficial for improving the texture of fat products. nih.govresearchgate.net The polymorphic behavior of lipids is complex, with unstable forms like the α polymorph transitioning to more stable forms (β' and β) over time. mdpi.com This transformation is influenced by factors such as fatty acid chain length and storage temperature. mdpi.comnih.gov
| System | Effect of GMS | Resulting Polymorphs |
| Palm Stearin | Promotes isothermal crystallization, accelerates onset of crystallization. nih.govresearchgate.net | Initially α, transitions to β'. nih.govresearchgate.net |
| Tristearin | Can delay the transformation from the α-form to the stable β-form. nih.gov | Stabilization of the α-form is observed. nih.gov |
Factors Influencing Polymorphic Stability of Glyceryl Monostearate
The stability of the different polymorphic forms of glyceryl monostearate (GMS) is a critical factor in its application, particularly in food and pharmaceutical industries. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. In the case of GMS, the primary polymorphs are the α-form, which is kinetically favored but thermodynamically unstable, and the β-form, which is the most stable. The transition from the metastable α-form to the stable β-form can lead to undesirable changes in product texture and stability. preprints.orgresearchgate.net Several factors, including the presence of co-emulsifiers, polysaccharides, thermal processing conditions, and the incorporation of other molecules, can significantly influence this polymorphic transformation. researchgate.netrsc.orgrsc.org
Co-Emulsifier Concentration and Glyceryl Monostearate Alpha-Gel Stability
The α-gel phase of GMS-water systems is prone to an undesirable polymorphic transition to a coagel phase, which results in destabilization. researchgate.net The stability of this α-gel can be enhanced by the addition of α-tending co-emulsifiers. researchgate.net
Sodium stearoyl lactylate (SSL) is a particularly effective co-emulsifier for stabilizing the α-gel phase of GMS. researchgate.netrsc.org SSL molecules are negatively charged and naturally crystallize in the α-form. researchgate.netrsc.orgnih.gov When incorporated into the GMS lamellar structure, SSL can increase the electrostatic repulsion between the GMS bilayers, which slows down the polymorphic transition to the more stable but undesirable β-form. researchgate.netnih.gov Increasing the concentration of SSL has been shown to progressively enhance the stability of the α-gel phase. researchgate.netnih.gov For instance, the addition of up to 20% SSL to GMS has been demonstrated to significantly delay the transition from the α-phase to the β-phase. researchgate.net Studies have shown that adding 10% (by weight) of SSL can stabilize the α-gel phase for up to five weeks at 45°C and for a year at room temperature. nih.govresearchgate.net
The effectiveness of co-emulsifiers can, however, be influenced by the pH and ionic strength of the system. rsc.orgrsc.org Other co-emulsifiers that have been shown to improve α-gel stability include sodium stearate (B1226849), DATEM (diacetyl tartaric acid esters of monoglycerides), and phospholipids. rsc.org Co-emulsifiers with saturated fatty acid backbones and smaller head groups are generally more effective at stabilizing the α-gel phase, as large head groups can disrupt the continuous lamellar structure of the GMS. nih.gov
Table 1: Effect of Co-Emulsifiers on Glyceryl Monostearate α-Gel Stability
| Co-Emulsifier | Effect on α-Gel Stability | Mechanism of Action | Reference |
| Sodium Stearoyl Lactylate (SSL) | Increases stability | Increases electrostatic repulsion between bilayers, α-tending nature | researchgate.netrsc.orgnih.gov |
| Sodium Stearate | Improves stability | Functions as a co-emulsifier, influenced by pH | rsc.orgrsc.org |
| DATEM | Improves stability | Functions as a co-emulsifier | rsc.org |
| Phospholipids | Improves stability | Functions as a co-emulsifier | rsc.org |
Influence of Polysaccharides on Glyceryl Monostearate System Stability
For example, the addition of xanthan gum at a concentration of 0.1% has been shown to improve the stability of the α-gel phase in GMS-structured emulsions. rsc.orgrsc.orgresearchgate.net The increased viscosity of the water phase helps to slow down water syneresis, which is often a consequence of the α-gel to coagel transition. rsc.orgresearchgate.net The type of glycosidic linkage within the polysaccharide chain, such as β-(1→4) or α-(1→3), affects the flexibility and structure of the polysaccharide, which can influence its stabilizing capacity. researchgate.net Generally, more linear and stable polysaccharide chains, often resulting from β-linkages, can provide better stabilization. researchgate.net
In oleogels formed from emulsion templates, polysaccharides like xanthan gum, guar (B607891) gum, and chitosan (B1678972) have been shown to significantly increase the oil-holding capacity and mechanical strength. nih.gov As the concentration of these polysaccharides increases, a more stable network structure is formed. nih.gov Chitosan, in particular, has been noted for its ability to impart high deformation resistance to oleogels. nih.gov
Thermal Processing Effects on Glyceryl Monostearate Polymorphism
Thermal processing plays a crucial role in determining the polymorphic form of GMS. The rate of cooling and the temperature at which the system is held can significantly impact the crystallization process and the subsequent polymorphic transformations. researchgate.netnih.gov
Slow cooling rates without the application of shear have been found to increase the stability of the α-gel phase in both GMS-water systems and structured emulsions. researchgate.netrsc.orgrsc.org This is because slow cooling allows for more ordered packing of the GMS molecules into the initial α-form, potentially creating a more stable initial structure that is less prone to rapid transformation.
Furthermore, heat treatment can be intentionally used to induce the transformation of the unstable α-form to the more stable β-form. One study found that the optimal temperature for this transformation is 50°C. researchgate.net The transformation from the α-form to the β-form is a consecutive reaction, and understanding the kinetics of this process is essential for controlling the final properties of the GMS-containing product. researchgate.net The thermal history of a GMS sample, including any melting and recrystallization steps, will dictate its polymorphic state. For instance, melting GMS and then cooling it will initially produce the α-form, which will then gradually transform to the β-form over time. preprints.orgresearchgate.net
Incorporation of Hydroxy Monoglyceride for Enhanced Glyceryl Monostearate Oleogel Stability
A significant challenge with GMS-based oleogels is their long-term stability, as they are prone to crystal aggregation, which can lead to phase separation and a decrease in mechanical strength. exlibrisgroup.com The incorporation of hydroxy monoglyceride stearate (OH-MG) has been investigated as a method to improve this stability. exlibrisgroup.com
While OH-MG can promote the initial polymorphic transition and crystal aggregation in GMS, it ultimately contributes positively to the long-term stability and mechanical properties of the oleogel. exlibrisgroup.com This is achieved through the formation of a branched, complex crystal network and the stabilization of the gel structure via enhanced hydrogen bonding interactions. exlibrisgroup.com
Research has shown that integrating various concentrations of OH-MG (from 10% to 40%) into GMS oleogels can significantly improve their stability and mechanical performance over a 90-day storage period. exlibrisgroup.com Specifically, a sample containing 40% OH-MG demonstrated a 1.63-fold increase in hardness over 90 days, highlighting the effectiveness of this approach in creating more robust GMS-based oleogels. exlibrisgroup.com
Table 2: Effect of Hydroxy Monoglyceride (OH-MG) on GMS Oleogel Properties
| OH-MG Concentration | Effect on Oleogel Stability | Effect on Mechanical Properties | Mechanism | Reference |
| 10% - 40% | Enhanced long-term stability | Increased hardness over time | Formation of a branched crystal network, enhanced hydrogen bonding | exlibrisgroup.com |
| 40% | Significant improvement in stability | 1.63-fold increase in hardness over 90 days | Formation of a branched composite network strengthening the structure | exlibrisgroup.com |
Structural Characterization of Glyceryl Monostearate Self-Assemblies
The functional properties of glyceryl monostearate are intrinsically linked to its ability to self-assemble into various supramolecular structures. These structures, which can range from vesicles to lamellar phases, are responsible for the emulsifying, stabilizing, and gelling capabilities of GMS. A variety of analytical techniques are employed to characterize these self-assembled structures, with Small-Angle Neutron Scattering (SANS) being a particularly powerful tool for probing their nanoscale organization. core.ac.uk
Small-Angle Neutron Scattering (SANS) Analysis of Glyceryl Monostearate Structures
Small-Angle Neutron Scattering (SANS) is a technique used to study the structure of materials on a length scale of approximately 1 to 100 nanometers. It is particularly well-suited for investigating the self-assembly of amphiphilic molecules like GMS in solution. core.ac.ukdntb.gov.ua SANS experiments, in conjunction with in silico modeling, have confirmed that GMS can self-assemble into vesicles. core.ac.uk
The analysis of SANS data can provide detailed information about the size, shape, and aggregation behavior of the self-assembled structures. For instance, SANS studies have been used to investigate the formation of lamellar stacked bilayers and polydisperse unilamellar vesicles in aqueous dispersions of GMS. researchgate.net In one study, the SANS data for GMS aggregates in water substantiated vesicular packing. core.ac.uk
Furthermore, SANS has been instrumental in characterizing the structure of more complex systems containing GMS. For example, in oil-in-water emulsions stabilized by a combination of a polyglycerol ester emulsifier and GMS as a consistency enhancer, SANS revealed the presence of oil droplets surrounded by multiple, irregularly spaced bilayer structures and vesicles. researchgate.net The technique can also be used to study the influence of other components, such as organic UV filters and preservatives, on the internal architecture and microstructure of GMS-containing formulations. researchgate.net The scattering profiles obtained from SANS can distinguish between different structures, such as the q⁻⁴ decay characteristic of oil droplets and the q⁻² slope indicative of a lamellar phase. researchgate.net
Transmission Electron Microscopy (TEM) Imaging of Glyceryl Monostearate Vesicles and Nanoparticles
Transmission Electron Microscopy (TEM) is a critical technique for the morphological investigation of glyceryl monostearate (GMS) self-assembled structures, providing direct visual evidence of their size, shape, and lamellarity. Research studies consistently utilize TEM to confirm the formation of vesicles and nanoparticles and to characterize their structural details.
TEM imaging has successfully visualized the spherical morphology of unilamellar vesicles formed from GMS. helsinki.ficore.ac.uk These vesicles are often observed as spherically organized molecular self-assemblies composed of lipid bilayers that enclose an aqueous core. core.ac.ukhelsinki.fi In one study, TEM images confirmed the presence of unilamellar, spherical vesicular structures with sizes in the range of 150 to 200 nm. core.ac.uk
Similarly, TEM is employed to characterize solid lipid nanoparticles (SLNs) where GMS serves as the solid lipid matrix. For paclitaxel-loaded GMS SLNs, TEM studies revealed a spherical shape with particle sizes ranging from approximately 150 to 230 nm. tandfonline.com The spherical morphology was also confirmed for docetaxel-loaded GMS SLNs. nih.gov The visual data obtained from TEM are often used to corroborate particle size measurements from other techniques, such as Dynamic Light Scattering (DLS). core.ac.uk
| GMS System | Observed Morphology | Reported Size (via TEM) | Reference |
|---|---|---|---|
| GMS Nanosystem | Unilamellar, spherical vesicles | 150 - 200 nm | core.ac.uk |
| Paclitaxel-loaded GMS SLNs | Spherical particles | 150 - 230 nm | tandfonline.com |
| Docetaxel-loaded GMS SLNs | Spherical particles | Not specified | nih.gov |
| Plain GMS Vesicles | Spherical, unilamellar vesicles | Not specified | helsinki.fiacs.org |
X-ray Diffraction (XRD) for Polymorphic Analysis of Glyceryl Monostearate
X-ray Diffraction (XRD) is an indispensable tool for analyzing the polymorphic behavior of glyceryl monostearate. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of lipid-based systems as it can influence stability and performance. GMS is known to exhibit complex polymorphic behavior, primarily existing in the α, β', and β forms. jove.com
XRD patterns distinguish these polymorphs based on their characteristic diffraction peaks, which correspond to different sub-cell packing arrangements of the lipid's acyl chains. jove.com The α-form, which is generally metastable, shows a single, strong diffraction peak at a d-spacing of approximately 4.15 Å, corresponding to a hexagonal packing. mdpi.comrsc.org The more stable β-form exhibits a triclinic packing and is identified by multiple sharp peaks, with characteristic d-spacings reported at 4.6 Å and 3.8 Å, and more specifically at 4.66 Å, 4.58 Å, 4.37 Å, 3.92 Å, and 3.83 Å. jove.commdpi.com The intermediate β' form has a different orthorhombic packing.
Studies have used XRD to monitor the polymorphic transitions of GMS over time and under various conditions. For instance, freshly prepared bulk GMS predominantly shows the α-form, which can transform into the more stable β-form upon storage. mdpi.com This transition is a critical factor in the stability of GMS-based formulations, as it can lead to changes in the product structure. preprints.org In blends with other lipids, such as palm stearin, GMS can induce crystallization first into the α polymorph, which subsequently transitions to the β' form. nih.govresearchgate.net The stability of GMS polymorphism is crucial; some studies have shown that GMS-based solid lipid nanoparticles can be formulated to resist polymorphic transformations during storage. nih.gov
| Polymorph | Crystal System | Characteristic d-spacing(s) (Å) | Reference |
|---|---|---|---|
| α-form | Hexagonal | ~4.15 | mdpi.comrsc.org |
| β-form | Triclinic | 4.6 and 3.8 | mdpi.com |
| β-form (detailed) | Triclinic | 4.66, 4.58, 4.37, 3.92, 3.83 | jove.com |
| Sub-α-gel phase | Not specified | 4.17 and 4.11 | rsc.org |
Dynamic Light Scattering (DLS) for Glyceryl Monostearate Particle Size Analysis
Dynamic Light Scattering (DLS) is a primary technique for determining the particle size (specifically, the hydrodynamic diameter) and the particle size distribution (Polydispersity Index, PDI) of glyceryl monostearate vesicles and nanoparticles in dispersion. mdpi.com This non-invasive method is widely used to characterize the initial formulation and to monitor changes in particle size over time or with varying conditions, such as temperature. core.ac.uk
DLS measurements have been instrumental in characterizing various GMS-based systems. For GMS vesicles, DLS has revealed particle size alterations that occur around the phase transition temperature, providing evidence for vesicle formation. helsinki.fihelsinki.fi The size of these nanoparticles is a key parameter that is highly dependent on formulation and processing variables. For instance, the concentration of GMS can directly impact particle size; in one study, increasing GMS concentration led to a progressive increase in the particle size of solid lipid nanoparticles. semanticscholar.org Similarly, the choice of emulsifier has a significant effect, with different bile salts yielding GMS nanoparticles with average sizes ranging from approximately 487 nm to 652 nm. nih.govresearchgate.net
The Polydispersity Index (PDI) is another critical parameter obtained from DLS, which indicates the uniformity of the particle size distribution. A PDI value below 0.3 generally signifies a narrow and uniform size distribution. mdpi.com Optimized formulations of GMS-based solid lipid nanoparticles often report desirable sizes around 100 nm with a low PDI. nih.govmdpi.com
| GMS Formulation | Variable Parameter | Particle Size (nm) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| SLN with Mulberry Root Extract | GMS Concentration (Low) | 92.9 | 0.269 | semanticscholar.org |
| SLN with Mulberry Root Extract | GMS Concentration (Medium) | 130.2 | 0.278 | semanticscholar.org |
| SLN with Mulberry Root Extract | GMS Concentration (High) | 194.7 | 0.438 | semanticscholar.org |
| Docetaxel-loaded SLNs | Optimized Formulation | ~100 | Low | nih.gov |
| Paclitaxel-loaded SLNs | Optimized Formulation | 226 | Not specified | tandfonline.com |
| Itraconazole LPHNPs | Chitosan/Poloxamer 188 Ratio | 421 - 588 | 0.34 - 0.41 | nih.gov |
| SLNs with Bile Salts | Emulsifier (Sodium Deoxycholate) | ~487 | Not specified | nih.govresearchgate.net |
| SLNs with Bile Salts | Emulsifier (Sodium Cholate) | ~652 | Not specified | nih.govresearchgate.net |
Glyceryl Monostearate in Advanced Drug Delivery Systems
Solid Lipid Nanoparticles (SLNs) Utilizing Glyceryl Monostearate
Solid lipid nanoparticles (SLNs) represent a significant advancement in drug delivery technology, providing an alternative to traditional carriers like liposomes and polymeric nanoparticles. researchgate.net Composed of physiologically tolerated lipids that are solid at room temperature, SLNs are capable of incorporating both lipophilic and hydrophilic drugs. japsonline.com Glyceryl monostearate is a frequently used lipid in SLN formulations due to its biocompatibility and GRAS (Generally Recognized as Safe) status. nih.govresearchgate.net These nanoparticles are designed to enhance the bioavailability of poorly water-soluble drugs, offer controlled drug release, and protect encapsulated drugs from degradation. researchgate.netekb.eg
Formulation Development of Glyceryl Monostearate-Based SLNs
The development of SLNs using glyceryl monostearate involves various methods aimed at producing nanoparticles with desired characteristics, such as small particle size, high entrapment efficiency, and stability. researchgate.netnih.gov The selection of the preparation technique and other excipients is crucial in achieving an optimal drug delivery system.
Hot melt encapsulation (HME) is a widely employed method for preparing GMS-based SLNs that avoids the use of organic solvents, making it an environmentally friendly approach. nih.govingentaconnect.com The process involves melting the glyceryl monostearate lipid and dispersing the drug within the molten lipid. This mixture is then emulsified in a hot aqueous surfactant solution. The resulting nanoemulsion is then cooled to allow the lipid to solidify, forming the SLNs. nih.gov A study on the controlled delivery of docetaxel (B913) utilized HME to develop GMS-based SLNs, which demonstrated a desirable particle size of 100 nm and high entrapment efficiency. nih.gov The melting transition peak of the optimized formulation was above 40°C, ensuring the nanoparticles remain solid at body temperature. nih.govingentaconnect.com
Table 1: Characteristics of Docetaxel-Loaded SLNs Prepared by Hot Melt Encapsulation
| Characteristic | Value |
| Particle Size | 100 nm |
| In-vitro Release (24 hours) | 68% |
| Melting Transition Peak | > 40°C |
This table summarizes the key characteristics of docetaxel-loaded solid lipid nanoparticles (SLNs) formulated with glyceryl monostearate using the hot melt encapsulation technique. Data sourced from a study on the controlled delivery of docetaxel. nih.govingentaconnect.com
High shear homogenization is another common technique for producing GMS-based SLNs. semanticscholar.orgjournaljpri.com This method involves dispersing the melted lipid (containing the drug) in a hot aqueous surfactant solution using a high-speed homogenizer. semanticscholar.org The intense mechanical force reduces the size of the lipid droplets, leading to the formation of a nanoemulsion. Subsequent cooling of this nanoemulsion results in the crystallization of the lipid and the formation of SLNs. researchgate.net
In one study, various lipophilic drugs, including Dibenzoyl peroxide, Erythromycin base, and Triamcinolone acetonide, were successfully incorporated into GMS-based SLNs using a high-shear hot homogenization technique. semanticscholar.orgjournaljpri.com The resulting SLNs exhibited particle sizes ranging from approximately 195 nm to 480 nm. semanticscholar.orgjournaljpri.com The study also highlighted that formulation parameters such as the type and concentration of the surfactant can significantly influence the physicochemical properties and in vitro drug release from the SLNs. semanticscholar.org
Table 2: Particle Size of Drug-Loaded SLNs Prepared by High Shear Homogenization
| Drug | Mean Particle Size Range (nm) |
| Dibenzoyl peroxide | 194.6 ± 5.03 to 406.6 ± 15.2 |
| Erythromycin base | 220 ± 6.2 to 328.34 ± 2.5 |
| Triamcinolone acetonide | 227.3 ± 2.5 to 480.6 ± 24 |
This table presents the mean particle size ranges for solid lipid nanoparticles (SLNs) loaded with different drugs, prepared using glyceryl monostearate and a high shear homogenization technique. The data illustrates the influence of the encapsulated drug on the resulting nanoparticle size. semanticscholar.orgjournaljpri.com
The solvent emulsification-diffusion method is a viable technique for preparing GMS-based SLNs, particularly for thermolabile drugs. nih.govsigmaaldrich.com This method involves dissolving the glyceryl monostearate and the drug in a water-immiscible organic solvent. japsonline.com This organic solution is then emulsified in an aqueous solution containing a surfactant to form an oil-in-water emulsion. nih.gov The subsequent addition of a large amount of water to the emulsion causes the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the lipid as nanoparticles. nih.govsigmaaldrich.com
A study preparing paclitaxel-loaded SLNs utilized a solvent emulsification and evaporation method. japsonline.com The formulation, consisting of glyceryl monostearate as the lipid, Brij 97 as the surfactant, and soya-lecithin as a co-emulsifier, yielded SLNs with an average particle size of 63 nm and an entrapment efficiency of 94.58%. japsonline.com Another study successfully prepared GMS nanodispersions with a narrow size distribution using a solvent emulsification-diffusion technique with butyl lactate (B86563) or benzyl (B1604629) alcohol as the solvent. nih.govsigmaaldrich.com
Surfactants and co-surfactants are indispensable components in the formulation of stable GMS-based SLNs. nih.govresearchgate.net They play a crucial role in reducing the interfacial tension between the lipid and aqueous phases during nanoparticle formation, thereby facilitating the production of smaller particles. researchgate.net Furthermore, they adsorb onto the surface of the nanoparticles, providing a protective layer that prevents aggregation and ensures the long-term stability of the colloidal dispersion. researchgate.netnih.gov
The choice and concentration of surfactants can significantly impact the physicochemical properties of SLNs. nih.gov Commonly used surfactants in GMS-based SLN formulations include Tween 80, Poloxamer 188, and Span 20. jyoungpharm.org For instance, in the preparation of ramipril-loaded SLNs, different lipids (glyceryl monostearate and glyceryl monooleate) and stabilizers (Tween 80, Poloxamer 188, and Span 20) were used. jyoungpharm.org The formulation with glyceryl monooleate and Span 20 as the surfactant showed prolonged drug release and a smaller particle size. jyoungpharm.org
Co-surfactants, such as lecithin (B1663433), are often used in combination with primary surfactants to further enhance the stability of the SLNs. researchgate.netlandsbokasafn.is Lecithin was employed as a co-surfactant in the formulation of SLNs containing various model drugs, where Tween 20 and Tween 80 acted as the primary surfactants. researchgate.net The ideal co-surfactant should be amphiphilic with significant hydrophobic regions and high water solubility to effectively stabilize the interface. landsbokasafn.is
Table 3: Common Surfactants and Co-Surfactants in GMS SLN Formulations
| Type | Examples |
| Surfactants | Tween 80, Poloxamer 188, Span 20, Brij 97 |
| Co-surfactants | Soya-lecithin, Lecithin |
This table lists examples of commonly used surfactants and co-surfactants in the formulation of glyceryl monostearate (GMS)-based solid lipid nanoparticles (SLNs), highlighting the variety of stabilizers available to optimize nanoparticle characteristics. researchgate.netjapsonline.comjyoungpharm.org
The lipid matrix of SLNs is primarily composed of a solid lipid, with glyceryl monostearate being a prominent choice. nih.govijndd.in The composition of this lipid matrix is a critical determinant of the nanoparticle's properties, including drug loading capacity, release profile, and stability. biomedrb.com The crystalline nature of the solid lipid influences the amount of drug that can be incorporated and the rate at which it is released. nih.gov
In some formulations, a blend of lipids is used to create nanostructured lipid carriers (NLCs), a second generation of lipid nanoparticles. mdpi.commdpi.com NLCs are formed by mixing solid lipids like glyceryl monostearate with liquid lipids. mdpi.com This combination creates a less ordered, imperfect lipid matrix, which can accommodate a higher amount of the drug and prevent drug expulsion during storage. nih.gov For example, a study on ceftriaxone (B1232239) delivery utilized a lipid matrix prepared with glyceryl monostearate and Capriol 90 in a 70:30 ratio to form NLCs. mdpi.com Another approach involves mixing glyceryl monostearate with other solid lipids like propylene (B89431) glycol monopalmitate to create SLNs with more stable lipid matrix structures. nih.gov
Encapsulation Efficiency and Drug Loading in Glyceryl Monostearate SLNs
The efficacy of Solid Lipid Nanoparticles (SLNs) as drug carriers is significantly determined by their encapsulation efficiency (EE) and drug loading (DL) capacity. Glyceryl monostearate (GMS) has demonstrated considerable versatility in encapsulating a wide range of therapeutic agents, attributed to its biocompatible lipid matrix. Research has shown that high EE and DL are achievable with GMS-based SLNs, although these parameters are influenced by several formulation and process variables.
The concentration of GMS in the formulation plays a crucial role; an increase in lipid concentration generally leads to a higher entrapment efficiency. tandfonline.comsemanticscholar.org For instance, studies on paclitaxel-loaded SLNs showed that entrapment efficiencies increased as the GMS concentration was raised from 2% to 4%. tandfonline.com Similarly, when encapsulating oxyresveratrol, increasing the GMS concentration provided more space for the active ingredient to be encapsulated. semanticscholar.org The choice of surfactant and its concentration also significantly impacts drug encapsulation. Surfactants with higher Hydrophile-Lipophile Balance (HLB) values, like Tween 80, may enhance loading and encapsulation efficiency by reducing interfacial tension and improving drug solubilization. semanticscholar.org
The physicochemical properties of the drug itself, particularly its lipophilicity, are paramount. Lipophilic drugs tend to have better compatibility with the lipid core of GMS, leading to higher encapsulation rates. eurekaselect.comingentaconnect.com For example, GMS-based SLNs have shown excellent entrapment efficiency for lipophilic drugs like docetaxel. eurekaselect.comingentaconnect.comnih.gov In one study, optimized docetaxel-SLNs exhibited high entrapment efficiency with a desirable particle size of around 100 nm. eurekaselect.comingentaconnect.comnih.gov Conversely, hydrophilic drugs may present challenges, often resulting in lower drug loading capacity. nih.gov
The preparation method is another critical factor. Techniques such as hot melt encapsulation and high shear homogenization are employed to formulate GMS SLNs. semanticscholar.orgnih.gov The solvent emulsification and evaporation method has also been successfully used, achieving an entrapment efficiency of 94.58% for paclitaxel (B517696) in GMS SLNs. japsonline.com
The following table summarizes research findings on the encapsulation efficiency and drug loading of various drugs in GMS-based SLNs.
| Drug | Encapsulation Efficiency (EE) % | Drug Loading (DL) % | Preparation Method |
|---|---|---|---|
| Paclitaxel | 94.58% | Not Specified | Solvent emulsification and evaporation |
| Docetaxel | Excellent (exact % not specified) | Not Specified | Hot melt encapsulation |
| Dibenzoyl peroxide | 80.5 ± 9.45% | 0.805 ± 0.093% | High shear hot homogenization |
| Triamcinolone acetonide | 96 ± 11.5% | 0.96 ± 0.012% | High shear hot homogenization |
| Erythromycin base | 94.6 ± 14.9% | 0.946 ± 0.012% | High shear hot homogenization |
| Isradipine | 86.86 ± 0.75% | Not Specified | Hot homogenization followed by ultrasonication |
| Bimatoprost (B1667075) | 71.8 ± 1.1% | Not Specified | Solvent evaporation/ultrasonication |
Controlled Release Kinetics from Glyceryl Monostearate SLNs
A primary advantage of using GMS in SLNs is the ability to achieve controlled and sustained drug release. nih.gov The solid lipid core of GMS at body temperature reduces the mobility of the entrapped drug, facilitating a prolonged release profile. eurekaselect.comingentaconnect.comnih.gov This is particularly beneficial for improving the therapeutic outcome of drugs by maintaining their concentration within a therapeutic window for an extended period. eurekaselect.comingentaconnect.com
The release pattern from GMS SLNs is often biphasic, characterized by an initial burst release followed by a sustained release phase. japsonline.com The initial burst can be attributed to the drug adsorbed on the nanoparticle surface. The subsequent slower, controlled release is governed by the diffusion of the drug through the solid lipid matrix and the degradation of the lipid itself. japsonline.com For instance, in-vitro studies of docetaxel-loaded GMS SLNs showed a controlled release profile, with 68% of the drug released over 24 hours, indicating that the lipophilic drug was effectively entrapped within the high-melting-point lipid core. eurekaselect.comingentaconnect.comnih.gov Similarly, paclitaxel-loaded SLNs demonstrated an initial burst release followed by a controlled release lasting for 48 hours, with about 73% of the drug being released in total. japsonline.com
Several factors influence the release kinetics, including the particle size, drug-to-lipid ratio, and the crystalline nature of the lipid matrix. mdpi.com Smaller particles, with their larger surface-area-to-volume ratio, tend to release the drug faster. mdpi.com The release mechanism can often be described by mathematical models, such as the Higuchi model, which suggests that the drug release is governed by diffusion. japsonline.com Studies on paclitaxel-loaded SLNs found that the release profile fitted well with the Higuchi model. japsonline.com The release of clozapine (B1669256) from SLNs was also found to follow Weibul and Higuchi equations. mdpi.com
Targeted Delivery Applications of Glyceryl Monostearate SLNs
The versatility of GMS SLNs extends to targeted drug delivery, where the nanoparticle surface can be modified to direct the encapsulated drug to specific cells or tissues. This approach enhances therapeutic efficacy while minimizing off-target side effects.
GMS vesicles have been investigated for their potential in targeted drug delivery to the liver. helsinki.fiacs.orgresearchgate.net The surface of these vesicles can be decorated with specific ligands that are recognized by receptors on hepatocytes, the primary cells of the liver. helsinki.fiacs.org This surface modification facilitates the selective uptake of the drug-loaded vesicles by liver cells. helsinki.fi
Molecular simulation studies, corroborated by experimental data, have demonstrated the feasibility of modifying GMS vesicles for hepatic targeting. helsinki.fiacs.orgresearchgate.net The influence of hepatotropic ligands on the stability of these drug-loaded GMS vesicles has been investigated, showing that surface decoration can enhance the properties of the drug delivery vehicle to achieve targeted delivery to hepatocytes. helsinki.fiacs.orgresearchgate.net This targeted approach is particularly relevant for treating liver diseases, as it allows for the concentration of the therapeutic agent at the site of action.
The eye presents significant barriers to drug delivery, making it challenging to achieve therapeutic concentrations in both the anterior and posterior segments. frontiersin.org GMS is among the solid lipids used in the preparation of lipid nanoparticles for ocular drug delivery. pharmaexcipients.comnih.gov These nanoparticles offer several advantages for ophthalmic applications, including the ability to enhance corneal penetration and provide sustained drug release. mdpi.com
Lipid nanoparticles can act as drug depot formulations, prolonging the contact time of the drug with the ocular surface. mdpi.com The inclusion of non-ionic surfactants in the formulation can further enhance the penetration of the drug across the cornea. mdpi.com For example, bimatoprost-loaded SLNs were developed using GMS as the solid lipid for the management of glaucoma. nih.gov The optimized formulation showed a sustained release of bimatoprost for up to 12 hours and was found to be non-irritating, suggesting that GMS SLNs represent a viable vehicle for enhancing corneal permeation and ocular bioavailability. nih.gov
GMS-based SLNs have emerged as a promising platform for the delivery of anticancer drugs. eurekaselect.comingentaconnect.comnih.gov They offer the potential for controlled drug release at the tumor site, which can improve therapeutic outcomes and reduce systemic toxicity. eurekaselect.comingentaconnect.comnih.gov Several studies have focused on encapsulating potent but poorly soluble anticancer agents like docetaxel and paclitaxel into GMS SLNs. tandfonline.comnih.gov The hot melt encapsulation method, which avoids the use of organic solvents, has been successfully used to prepare docetaxel-loaded GMS SLNs for potential application in breast and ovarian cancer treatment. eurekaselect.comingentaconnect.comnih.gov
Furthermore, the surface of GMS SLNs can be functionalized with targeting moieties to enhance their accumulation in tumor tissues. nih.gov For example, GMS-based SLNs have been surface-modified with transferrin to target overexpressed transferrin receptors on glioblastoma cells. nih.gov In one study, the surface of GMS SLNs was modified with both transferrin and a pH-sensitive moiety (hydrazine), which enabled drug release in response to the acidic tumor microenvironment. nih.gov In vivo results demonstrated that these surface-decorated SLNs had almost three times higher antitumor effectiveness compared to non-decorated SLNs, highlighting the potential of this targeted strategy. nih.gov
Nanostructured Lipid Carriers (NLCs) Incorporating Glyceryl Monostearate
Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles, developed to overcome limitations of Solid Lipid Nanoparticles (SLNs). nih.gov They are composed of a blend of solid and liquid lipids, creating a less-ordered lipid matrix that enhances drug loading capacity and stability. nih.govunivpancasila.ac.id GMS is frequently used as the primary solid lipid in NLC formulations due to its biocompatibility and ability to form a stable nanoparticle structure. univpancasila.ac.idlongdom.org
The incorporation of GMS into NLCs is critical for creating the solid lipid core. nih.gov These carriers are designed to encapsulate therapeutic agents, particularly hydrophobic molecules, protecting them from chemical degradation and enabling controlled release. questjournals.org The resulting nanoparticles typically range in size from approximately 100 to 1000 nm. questjournals.org Research has shown that NLCs formulated with GMS can effectively deliver active compounds, leading to increased therapeutic efficacy compared to conventional formulations. univpancasila.ac.id For instance, NLCs prepared with GMS as the solid lipid for the intravenous delivery of β-Elemene, an anticancer drug, demonstrated favorable characteristics for drug delivery. nih.gov
Table 1. Characteristics of β-Elemene-Loaded NLCs Using Glyceryl Monostearate
| Parameter | Value | Reference |
|---|---|---|
| Mean Particle Size | 138.9 ± 4.7 nm | nih.gov |
| Polydispersity Index (PDI) | 0.085 | nih.gov |
| Zeta Potential | -20.2 ± 1.1 mV | nih.gov |
| Entrapment Efficiency (EE) | 82.11% | nih.gov |
| Morphology | Spheroidal | nih.gov |
Lipid-Polymer Hybrid Nanoparticles (LPHNPs) with Glyceryl Monostearate
Lipid-Polymer Hybrid Nanoparticles (LPHNPs) are next-generation drug delivery systems that merge the advantages of both polymeric nanoparticles and liposomes. nih.govencyclopedia.pub They typically consist of a polymer core that encapsulates the drug, surrounded by a lipid shell. nih.govmdpi.com This structure provides a robust framework for controlled drug release, while the lipid layer enhances biocompatibility. nih.govresearchgate.net GMS is one of the lipids that can be incorporated into the formulation of these hybrid nanoparticles. nih.govmdpi.com The lipid shell acts as a barrier, minimizing drug leakage and preventing the polymer core from degradation by blocking water diffusion. encyclopedia.pub
A specific type of LPHNP involves a matrix structure composed of chitosan (B1678972) as the polymer and GMS as the lipid. nih.gov In a study focused on enhancing the delivery of the antifungal drug Itraconazole, matrix-type LPHNPs were developed using chitosan, GMS, and poloxamer 188 as a stabilizer. nih.gov These nanoparticles were formulated using a solvent diffusion/emulsification technique. nih.gov The research investigated how varying the concentrations of chitosan and the stabilizer affected the nanoparticle properties. nih.gov The resulting nanoparticles, which were oval-shaped, demonstrated high entrapment efficiency for the drug. nih.gov
Table 2. Properties of Chitosan and GMS-Based LPHNPs
| Formulation Series | Variable Component | Particle Size Range | PDI Range | Entrapment Efficiency Range | Reference |
|---|---|---|---|---|---|
| LPHNPs-1 to LPHNPs-4 | Chitosan Concentration | 421-588 nm | 0.34-0.41 | 85.21%-91.34% | nih.gov |
| LPHNPs-5 to LPHNPs-8 | Poloxamer 188 Concentration | 489-725 nm | 0.34-0.74 | 78.32%-90.44% | nih.gov |
A significant challenge in pharmaceutical development is the poor aqueous solubility of many drug compounds, which can lead to low and erratic bioavailability. nih.govnih.gov LPHNPs containing GMS have been shown to be a promising strategy for enhancing the dissolution of such drugs. nih.gov In the case of Itraconazole, a Biopharmaceutical Classification System (BCS) Class II drug, incorporating it into a chitosan-GMS hybrid matrix significantly improved its dissolution. nih.gov Differential Scanning Calorimetry (DSC) analysis showed that the crystalline form of the drug was converted into a more soluble amorphous form within the hybrid matrix. nih.gov The drug release kinetics were found to follow a Fickian diffusion mechanism, as described by the Korsmeyer-Peppas model. nih.gov
Table 3. Cumulative Drug Dissolution from Optimized LPHNPs
| Formulation | pH Condition | Cumulative Drug Dissolved (%) | Reference |
|---|---|---|---|
| LPHNPs-1 | Acidic (pH 1.2) | 23.3% | nih.gov |
| Basic (pH 7.4) | 90.2% | nih.gov | |
| LPHNPs-5 | Acidic (pH 1.2) | 19.8% | nih.gov |
| Basic (pH 7.4) | 83.4% | nih.gov |
Polymeric Drug Delivery Systems with Glyceryl Monostearate as Excipient
Beyond lipid-based nanocarriers, GMS serves as a critical excipient in various polymeric drug delivery systems. It is particularly valued for its role in creating sustained-release matrices for solid dosage forms like tablets and pellets. scispace.com Its lipophilic nature and lubricating properties are key to its function in these applications. scispace.com
Hot-Melt Extrusion (HME) is a solvent-free process used to create solid dispersions of a drug within a polymer matrix. scispace.comresearchgate.net In this process, GMS acts as an effective thermal lubricant. researchgate.net As a lubricant, it reduces the friction between polymer particles and the processing equipment, which enhances the flowability of the polymer melt. yizeliadditive.com This improved processing allows for the creation of uniform products, such as sustained-release pellets. researchgate.net For example, GMS has been used in HME to prepare chlorpheniramine (B86927) maleate (B1232345) tablets and high-load ibuprofen (B1674241) pellets. scispace.comresearchgate.net
The addition of GMS to a polymer blend during HME has a direct impact on the physical properties of the formulation. It acts as a lubricant that can reduce the melt viscosity of the polymer, making the material easier to process. researchgate.netresearchgate.net This reduction in viscosity is due to GMS lessening the friction between polymer molecules. researchgate.net
Furthermore, GMS significantly influences the drug release profile from the final dosage form. scispace.comptfarm.pl As a hydrophobic, waxy material, it retards the penetration of the dissolution medium into the matrix. ptfarm.pl This slows down the diffusion of the drug out of the polymer matrix, resulting in a sustained-release effect. ptfarm.pl In a study developing sustained-release ibuprofen pellets, formulations containing GMS demonstrated a significantly slower and more prolonged release compared to formulations using a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) 6000. scispace.com The pellets formulated with only GMS and ibuprofen showed a stable, sustained release for up to 6 hours. scispace.com
Table 4. In Vitro Release of Ibuprofen from HME Pellets
| Time (hours) | IBU/PEG 6000 (% Released) | IBU/PEG 6000/GMS (% Released) | IBU/GMS (% Released) | Reference |
|---|---|---|---|---|
| 0.5 | ~60% | ~30% | ~20% | scispace.com |
| 1 | ~90% | ~50% | ~30% | scispace.com |
| 2 | ~100% | ~75% | ~45% | scispace.com |
| 4 | - | ~100% | ~65% | scispace.com |
| 6 | - | - | ~80% | scispace.com |
Glyceryl Monostearate As an Emulsifier and Structuring Agent in Advanced Materials Science
Emulsification Mechanisms and Interfacial Properties of Glyceryl Monostearate
Glyceryl monostearate (GMS) is a non-ionic surfactant widely utilized for its ability to stabilize emulsions. Its amphiphilic nature, possessing both a hydrophilic glycerol (B35011) head and a lipophilic stearic acid tail, allows it to adsorb at oil-water interfaces, reducing interfacial tension and preventing droplet coalescence. GMS is known to form structured interfacial layers that contribute to the stability and texture of various systems. yizeliadditive.com In oil-in-water (O/W) emulsions, GMS positions itself at the interface, creating a barrier that stabilizes the dispersed oil droplets. cnchemsino.com It can also form liquid crystalline structures in the aqueous phase, which further enhances emulsion stability by increasing viscosity.
The effectiveness of GMS as an emulsifier is influenced by its physical state. It can exist in different polymorphic forms, such as alpha (α) and beta (β), with the α-gel phase being particularly functional due to its water-rich lamellar structure. researchgate.net However, this metastable α-gel can transform into a more stable but less functional coagel phase, leading to emulsion destabilization. researchgate.netrsc.org
Synergistic Emulsification of Glyceryl Monostearate with Co-Emulsifiers
The emulsifying properties of glyceryl monostearate are often enhanced when used in combination with other emulsifiers. This synergistic effect arises from the interactions between the different surfactant molecules at the oil-water interface, leading to a more stable and robust emulsion than either emulsifier could achieve alone.
The combination of lecithin (B1663433) and glyceryl monostearate (GMS) exhibits a notable synergistic effect in the stabilization of oil-in-water (O/W) emulsions. nih.govuba.ar This enhanced stability is attributed to their interactions both in the bulk phase and, more importantly, at the oil-water interface. nih.gov Studies have shown that blends of lecithin and GMS, particularly at equal ratios, can lead to the formation of smaller oil droplets and provide better stability against flocculation and coalescence. nih.govscience.gov
Table 1: Effect of Lecithin and GMS Ratios on Emulsion Properties
| Lecithin:GMS Ratio | Droplet Size | Emulsion Stability | Interfacial Pressure (Initial) | Emulsion Viscosity |
| Lecithin alone | Small | Stable against flocculation | Lower | Low |
| 1:1 | Smallest | Highly Stable | Highest | Dominated by GMS |
| GMS alone | Larger | Less Stable | Lower | High |
This table is an interactive representation of the synergistic effects described in research, where a 1:1 ratio of lecithin to GMS often provides optimal stability.
The combination of glyceryl monostearate (GMS) and sodium stearoyl lactylate (SSL) is another example of synergistic emulsification that enhances the stability of structured emulsions. rsc.org These emulsions can undergo a polymorphic transformation from a functional, metastable α-gel phase to a less stable coagel phase, which can lead to destabilization and water syneresis. researchgate.netrsc.org The inclusion of SSL with GMS has been shown to improve the stability of this crucial α-gel phase. rsc.org
Research indicates that a 1:9 weight-to-weight ratio of SSL to GMS can significantly enhance the stability of the α-gel phase. rsc.org The stabilizing effect of SSL is attributed to two primary mechanisms. Firstly, it improves the water swelling capacity by creating electrostatic repulsion between the bilayers of the monoglyceride. Secondly, the α-stable SSL molecules can prevent the denser packing of GMS into the coagel structure. researchgate.net Increasing the concentration of SSL in GMS-water systems has been demonstrated to increase the stability of the α-gel phase. researchgate.net Furthermore, the phase behavior of GMS-SSL mixtures shows that while they can be immiscible at certain ratios, they are miscible at high concentrations of either GMS or SSL. acs.org Adding up to 20% SSL to GMS can also slow down the polymorphic transition of GMS from the α to the β phase. acs.org
Table 2: Impact of SSL on GMS-Structured Emulsion Properties
| Factor | Observation | Reference |
| SSL:GMS Ratio | A 1:9 ratio improves α-gel phase stability. | rsc.org |
| SSL Concentration | Increasing SSL concentration enhances α-gel stability. | researchgate.net |
| Polymorphic Transition | Up to 20% SSL slows the GMS α to β phase transition. | acs.org |
| Phase Behavior | GMS and SSL are miscible at high concentrations of either component. | acs.org |
This interactive table summarizes key findings on the synergistic effects of SSL and GMS on emulsion stability.
Dynamic Interfacial Properties of Glyceryl Monostearate Films
The stability of emulsions is not only dependent on the reduction of interfacial tension but also on the rheological properties of the interfacial film formed by the emulsifier. Glyceryl monostearate films at the oil-water interface exhibit dynamic properties that contribute to emulsion stability. These films can resist deformation and prevent droplet coalescence.
Impact of Glyceryl Monostearate on Emulsion Microstructure
Glyceryl monostearate significantly influences the microstructure of emulsions. It can act as both an emulsifier, reducing droplet size, and a structuring agent, forming a crystal network. wur.nl In oil body emulsions, GMS has been shown to separate the aggregates of oil bodies, leading to a reduction in their particle size. wur.nl
The crystallization of GMS within the emulsion system is a key factor in determining the final microstructure. In GMS-oil body emulsions, GMS crystallizes in the aqueous phase, forming a network that entraps the oil droplets and increases the viscosity and viscoelasticity of the system. wur.nl This aqueous crystallization of GMS enhances the physical properties of the emulsion. wur.nl The resulting microstructure from the addition of GMS can lead to a more stable emulsion that is resistant to deformation under shear stress. wur.nl In water-in-oil emulsions, GMS can form platelet-like crystals that stabilize the water droplets. nih.gov
Glyceryl Monostearate in Oleogelation and Soft Matter Structuring
Glyceryl monostearate is an effective oleogelator, capable of structuring liquid oils into soft, solid-like materials known as oleogels. researchgate.netmdpi.com This process of oleogelation involves the self-assembly of GMS molecules into a three-dimensional network that entraps the liquid oil, giving the system its solid-like properties. nih.govresearchgate.net The formation of this network is dependent on factors such as the concentration of GMS, the type of oil used, and the cooling conditions. researchgate.netnih.gov
The critical concentration of GMS required for oleogel formation is typically low, around 3% in oils like olive and peanut oil. mdpi.com The resulting oleogels exhibit high oil-binding capacity, releasing very little oil. mdpi.com The crystal network in GMS-based oleogels is often composed of irregular clusters of needle-like crystals. mdpi.com The thermal properties of these oleogels can indicate a polymorphic structure, with multiple crystallization and melting peaks. mdpi.com
Table 3: Properties of GMS-Based Oleogels with Different Oils
| Oil Type | Gel Formation | Crystal Morphology | Reference |
| Sunflower Oil | Solid-like gel | Needle-like crystals | nih.gov |
| High Oleic Sunflower Oil | Solid-like gel | Needle-like crystals | nih.gov |
| Coconut Oil | Did not form a true gel | - | nih.gov |
| Olive Oil | Solid-like gel at >3% GMS | Irregular clusters of needles | mdpi.com |
| Peanut Oil | Solid-like gel at >3% GMS | Irregular clusters of needles | mdpi.com |
This interactive table illustrates how the type of oil influences the formation and structure of glyceryl monostearate oleogels.
Gelation Mechanisms of Glyceryl Monostearate in Oleogels
The gelation of liquid oils by glyceryl monostearate (GMS) to form oleogels is a process rooted in the principles of physical chemistry and material science. The mechanism is initiated by heating the GMS and oil mixture, which dissolves the GMS. mdpi.com Upon subsequent cooling, GMS precipitates, forming solid nuclei that instigate crystal growth. mdpi.com These crystals interact to create a three-dimensional, interconnected crystalline network that physically entraps the liquid oil, resulting in a semi-solid, gel-like structure. mdpi.com This process effectively prevents the separation of the solid and liquid phases. mdpi.com
The molecular characteristics of GMS, including its high melting point, capacity for hydrogen bonding, and self-assembly properties, are fundamental to this structuring ability. researchgate.net In a hydrophobic oil environment, GMS molecules tend to self-assemble into inverse lamellar phases. mdpi.com This structure involves the compression of the hydrophilic glycerol head groups into the core of a bilayer, while the hydrophobic stearate (B1226849) tails extend outwards to interact with the surrounding oil. mdpi.com This arrangement facilitates the formation of a continuous network that enhances the structural integrity of the oleogel. mdpi.com Regardless of the specific oil used, GMS-based oleogels consistently exhibit a microstructure characterized by fine, needle-like crystals arranged in a lamellar configuration, which is responsible for immobilizing the liquid oil. researchgate.net
Factors Affecting Glyceryl Monostearate Oleogel Properties
The physicochemical properties of GMS oleogels are not intrinsic but are influenced by a variety of formulation and processing parameters. Research has identified several key factors that dictate the final characteristics of the oleogel, including the type and concentration of GMS, the type of oil, heating and cooling temperatures, stirring and shear rates during cooling, and storage conditions. researchgate.net
The concentration of GMS is a primary determinant of the oleogel's mechanical properties; as the GMS content increases, the resulting oleogel displays a more compact and denser three-dimensional network, leading to enhanced mechanical strength, thermal stability, and resistance to deformation. pharmaexcipients.comresearchgate.net For instance, the firmness of oleogels demonstrates a positive correlation with the concentration of the oleogelator. mdpi.com
The nature of the oil phase significantly impacts gel formation and its final properties. GMS successfully forms robust, solid-like gels in oils rich in long-chain unsaturated fatty acids, such as sunflower or high oleic sunflower oil. researchgate.netproceedings.science Conversely, it struggles to form a stable network in oils with a high content of medium-chain saturated triacylglycerols, like coconut oil. researchgate.netproceedings.science The degree of saturation and the fatty acid chain length influence the packing of GMS crystals, with long-chain monounsaturated fatty acids promoting the formation of a more cohesive gel. researchgate.net The viscosity of the oil is another critical variable; low-viscosity oils like rapeseed and soybean oil tend to yield gels with significantly higher values for linear viscoelastic functions compared to those prepared with high-viscosity oils such as castor oil. researchgate.net
Additional components can also modify oleogel properties. The inclusion of sorbitan (B8754009) monooleate, for example, has been shown to influence the textural properties of GMS-based oleogels in a non-linear fashion. pharmaexcipients.com
Table 1: Summary of Factors Influencing Glyceryl Monostearate (GMS) Oleogel Properties
| Factor | Effect on Oleogel Properties | Source |
|---|---|---|
| GMS Concentration | Increased concentration leads to a more compact network, higher firmness, greater mechanical properties, and improved thermal stability. | mdpi.compharmaexcipients.comresearchgate.net |
| Oil Type | Forms stronger gels in long-chain unsaturated oils (e.g., sunflower oil) compared to medium-chain saturated oils (e.g., coconut oil). | researchgate.netproceedings.science |
| Oil Viscosity | Low-viscosity oils (e.g., rapeseed oil) yield gels with higher linear viscoelastic functions than high-viscosity oils (e.g., castor oil). | researchgate.net |
| Additives | The presence of other components, such as sorbitan monooleate, can influence textural properties in a non-linear way. | pharmaexcipients.com |
| Processing Conditions | Heating/cooling rates, stirring speed, and shear can affect the final gel characteristics. | researchgate.net |
Tribological Properties of Glyceryl Monostearate as an Organic Friction Modifier
Glyceryl monostearate is utilized as an organic friction modifier (OFM) in lubricant formulations to reduce friction and wear between contacting surfaces. mdpi.comresearchgate.net The mechanism of action involves the adsorption of GMS molecules onto the surfaces from the base oil. mdpi.com This process forms an ordered, close-packed monolayer that acts as a protective boundary film, limiting direct metal-to-metal contact and thereby reducing the coefficient of friction. mdpi.comresearchgate.net Experimental studies have confirmed that oleogels formulated with GMS exhibit superior anti-friction functions. researchgate.net
When added to a polyalphaolefin (PAO10) base oil, GMS has been shown to effectively lower the friction coefficient. mdpi.com Interestingly, its addition can also lead to an increase in lubricant film thickness, a phenomenon attributed to potential interface slippage. mdpi.com
However, the tribological performance of GMS can be influenced by its molecular structure. Comparative studies with its isomer, stearyl glycerate (SG), have shown that SG provides a significantly lower friction coefficient and better wear protection. kcl.ac.ukacs.org This enhanced performance is attributed to the ability of SG to form a robust, polar, carbon-based tribofilm on the steel surface under rubbing conditions, a characteristic not observed with GMS. kcl.ac.ukacs.org The formation of this tribofilm is believed to result from the stronger adsorption of SG on the steel surface, which can be activated by stress. kcl.ac.uk
Table 2: Comparative Tribological Performance of GMS and its Isomer
| Compound | Friction Coefficient | Wear Protection | Tribofilm Formation | Source |
|---|---|---|---|---|
| Glyceryl Monostearate (GMS) | Reduces friction compared to base oil | Provides wear protection | Does not form a robust tribofilm | kcl.ac.ukacs.org |
| Stearyl Glycerate (SG) | Significantly lower than GMS | Better than GMS | Forms a polar, carbon-based tribofilm | kcl.ac.ukacs.org |
Glyceryl Monostearate in Structuring Oil Body Emulsions
Glyceryl monostearate can be employed to structure complex systems like oil body emulsions. In a study using rapeseed oil body emulsion, GMS was shown to solidify the oil body dispersion primarily through its crystallization. wur.nl A key finding was that the crystallization behavior of GMS within the oil body emulsion was identical to its behavior in a simple GMS-water gel, which implies that the GMS crystals preferentially form in the continuous water phase of the emulsion. wur.nl
Glyceryl Monostearate Influence on Crystallization of Other Lipids
Glyceryl monostearate, when added to other lipid systems, can significantly alter their crystallization kinetics and polymorphic behavior. Its presence can induce or stabilize specific crystal forms, modify crystal size, and affect the rate of crystallization, which are critical parameters in determining the texture and stability of many fat-based products.
Glyceryl Monostearate Effect on Palm Stearin (B3432776) Crystallization and Polymorphism
The addition of glyceryl monostearate to palm stearin has been demonstrated to have a pronounced effect on its crystallization process. nih.govresearchgate.net GMS acts to promote the isothermal crystallization of palm stearin in a manner that is dependent on its concentration. nih.govresearchgate.net It also induces an earlier onset of crystallization during the cooling phase. nih.govresearchgate.net
The polymorphic behavior of palm stearin is also modified by the presence of GMS. Blends of GMS and palm stearin initially crystallize to form unstable α polymorphs. nih.govresearchgate.net These subsequently undergo a polymorphic transition to the more stable β' form. nih.govresearchgate.net This is a crucial modification, as the β' polymorph is often desired for its functional properties in food products.
Furthermore, GMS influences the microstructure of the crystallized fat. The addition of 4% (w/w) GMS to palm stearin leads to a significant reduction in the size of the crystals. nih.govresearchgate.net This is a technologically important outcome, as smaller crystals can help to mitigate a grainy texture in fat-based products. nih.govresearchgate.net
Table 3: Influence of Glyceryl Monostearate (GMS) on Palm Stearin Crystallization
| Parameter | Effect of GMS Addition | Source |
|---|---|---|
| Crystallization Onset | Leads to an earlier onset of crystallization during cooling. | nih.govresearchgate.net |
| Isothermal Crystallization | Prompts crystallization in a dose-dependent manner. | nih.govresearchgate.net |
| Polymorphism | Induces initial formation of α polymorphs, followed by transition to β' polymorphs. | nih.govresearchgate.net |
| Crystal Size | Significantly decreases the size of crystals (at 4% w/w GMS). | nih.govresearchgate.net |
Analytical Methodologies for Glyceryl Monostearate Research
Chromatographic Techniques for Glyceryl Monostearate Analysis
Chromatography is a fundamental tool for separating and analyzing the components of a mixture. Several chromatographic methods are routinely applied for the analysis of glyceryl monostearate.
Gas Chromatography (GC) for Glyceryl Monostearate Quantification
Gas chromatography (GC) is a widely used technique for the quantification of mono- and diglycerides. iupac.org Due to the low volatility of glyceryl monostearate, derivatization is often a necessary step to convert it into a more volatile compound suitable for GC analysis. iupac.orgoup.com The most common method is silylation, where active hydrogen atoms are replaced with trimethylsilyl (B98337) groups. iupac.org Reagents such as N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) combined with trimethylchlorosilane (TMCS) are used for this purpose. iupac.org
The derivatized GMS is then introduced into the GC system, where it is separated from other components on a capillary column. iupac.org Flame ionization detection (FID) is commonly used for quantification. researchgate.net For accurate quantification, an internal standard such as n-tetradecane or betulin (B1666924) is often employed. iupac.orgresearchgate.net While derivatization is common, some methods have been developed that allow for the analysis of underivatized monoglycerides (B3428702) using specialized, high-temperature stable columns. gcms.cz GC coupled with mass spectrometry (GC/MS) can be used for positive identification of the GMS derivatives. oup.com
Table 1: Example GC Parameters for Derivatized Glyceryl Monostearate Analysis
| Parameter | Condition |
| Derivatization Reagent | N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (B92270) iupac.org |
| Internal Standard | n-Tetradecane iupac.org |
| Injection Mode | Split or on-column iupac.org |
| Column Type | Capillary column iupac.org |
| Detector | Flame Ionization Detector (FID) researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Glyceryl Monostearate Analysis
High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of glyceryl monostearate, applicable to both oils and emulsifiers. aocs.org Both normal-phase and reversed-phase HPLC can be utilized. In normal-phase HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase to separate neutral lipid classes. aocs.orgkoreascience.kr
Due to the lack of a strong chromophore in GMS, conventional UV detectors have limited utility, though detection at low wavelengths (~200 nm) is possible. chromforum.org More commonly, detectors such as the Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are employed. aocs.orgkoreascience.krnih.gov ELSD is particularly effective for detecting low-volatility compounds without a chromophore. koreascience.kr The response of an ELSD is proportional to the amount of analyte, allowing for quantitative analysis. gerli.com
Table 2: HPLC Methods for Glyceryl Monostearate Analysis
| Method | Stationary Phase | Mobile Phase Example | Detector |
| Normal-Phase HPLC | Silica (B1680970) koreascience.krnih.gov | Hexane-IPA-Ethyl Acetate mixtures koreascience.kr | Evaporative Light Scattering Detector (ELSD) aocs.orgkoreascience.kr |
| Reversed-Phase HPLC | C18 chromforum.org | Acetonitrile/Water gerli.com | Refractive Index (RI) nih.gov, ELSD, UV (low wavelength) chromforum.org |
Reversed-Phase Partition Chromatography for Glyceryl Monostearate
Reversed-phase partition chromatography, most commonly performed as reversed-phase HPLC, separates molecules based on their hydrophobicity. biotage.com In this technique, glyceryl monostearate is separated on a non-polar stationary phase, such as a C18 (octadecylsilane) bonded silica column. gerli.commedcraveonline.com The mobile phase is typically a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. gerli.commedcraveonline.com
The separation mechanism involves the partitioning of the analyte between the stationary phase and the mobile phase. More hydrophobic molecules, like GMS, will have a stronger interaction with the stationary phase and thus will be retained longer on the column. By using a gradient elution, where the polarity of the mobile phase is decreased over time (by increasing the organic solvent content), compounds with different polarities can be effectively separated. biotage.com This method allows for the separation of different monoglyceride species from one another. gerli.com
Thin-Layer Chromatography for Glyceryl Monostearate
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method often used for the qualitative identification of glyceryl monostearate. uspbpep.com The technique can also be used to monitor the completion of reactions, such as the derivatization of GMS before GC analysis. oup.com
For the identification of GMS, a test solution of the substance is applied to a TLC plate, typically coated with silica gel. uspbpep.com The plate is then developed in a chamber containing a suitable mobile phase, such as a mixture of hexane (B92381) and ether. uspbpep.com After development, the plate is dried and the separated spots are visualized. This can be achieved by spraying with a reagent like a 0.1 g/l solution of rhodamine B in ethanol (B145695) and then examining the plate under ultraviolet light at 365 nm. uspbpep.com The position of the spot corresponding to GMS is compared with that of a reference standard run on the same plate. uspbpep.com
Spectroscopic and Thermal Analysis of Glyceryl Monostearate
Spectroscopic and thermal analysis techniques provide valuable information about the structure, polymorphism, and phase behavior of glyceryl monostearate.
Differential Scanning Calorimetry (DSC) for Glyceryl Monostearate Phase Transitions
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to study the phase transitions of glyceryl monostearate. nih.govnih.govacs.org GMS is known to exhibit complex polymorphic behavior, existing in different crystalline forms, primarily the α, β', and the most stable β-form. nih.govnih.govresearchgate.net Each of these polymorphs has a distinct melting point and enthalpy of fusion, which can be measured by DSC. researchgate.net
A typical DSC thermogram of GMS will show endothermic peaks corresponding to the melting of these different crystalline forms. researchgate.netsemanticscholar.org For example, one study observed endothermic peaks for the α-form and β-form at 67.9 °C and 71.9 °C, respectively. researchgate.net The technique is sensitive enough to observe shifts in these melting peaks, which can occur when GMS is mixed with other substances or formulated into systems like solid lipid nanoparticles. nih.govsemanticscholar.org DSC is crucial for determining the physical stability of GMS in various formulations, as the transition from the less stable α-form to the more stable β-form can be monitored over time or under specific temperature conditions. nih.govacs.orgresearchgate.net
Table 3: Illustrative DSC Peak Melting Temperatures (°C) for Glyceryl Monostearate Polymorphs
| Polymorphic Form | Reported Melting Peak (°C) | Reference |
| α-form | 67.9 | researchgate.net |
| β-form | 71.9 | researchgate.net |
| GMS in Physical Mixture | 56 - 60 | semanticscholar.org |
| GMS in Solid Lipid Nanoparticles | ~50 | semanticscholar.org |
Note: The melting points can vary depending on the purity of the sample, the heating rate used in the DSC analysis, and the presence of other components.
The enthalpy of melting, determined from the area under the DSC peaks, provides information about the degree of crystallinity of the material. researchgate.net A decrease in the melting enthalpy of GMS in a formulation can indicate a reduction in the crystallinity of the lipid matrix. researchgate.net
Fourier Transform Infrared Spectroscopy (FTIR) for Glyceryl Monostearate Structural Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique utilized to identify the functional groups within a molecule and to assess the compatibility of Glyceryl Monostearate (GMS) with other components in a formulation. By analyzing the absorption of infrared radiation at specific wavenumbers, FTIR provides a molecular fingerprint of the sample.
In the analysis of GMS, FTIR spectra are used to confirm the presence of characteristic chemical bonds. The technique is instrumental in verifying the integrity of GMS in various formulations, such as solid lipid nanoparticles (SLNs). For instance, studies have employed FTIR to ensure that the encapsulation process does not alter the chemical structure of the lipid matrix. nih.gov The compatibility between GMS and active pharmaceutical ingredients is also evaluated by comparing the spectra of the individual components with that of their physical mixture; the absence of new peaks or significant shifts in existing peaks typically indicates a lack of chemical interaction. researchgate.netresearchgate.net
FTIR spectroscopy can differentiate between mono-, di-, and triglycerides in multiphase systems by analyzing the subtle differences in their infrared spectra. nih.gov This capability is crucial for monitoring chemical reactions like enzymatic esterification where GMS is a product. nih.gov The analysis involves creating a chemometric model based on the spectra of the pure components to quantify each glyceride during the reaction. nih.gov
Key vibrational bands in the FTIR spectrum of Glyceryl Monostearate are indicative of its molecular structure. These include stretching vibrations of C-H, C=O (ester), and O-H groups, as well as bending vibrations.
Table 1: Characteristic FTIR Absorption Bands for Glyceryl Monostearate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~3300-3500 | O-H Stretching | Hydroxyl Group | researchgate.net |
| ~2914-2920 | C-H Asymmetric Stretching | Methylene (-CH₂) | researchgate.net |
| ~2850 | C-H Symmetric Stretching | Methylene (-CH₂) | researchgate.net |
| ~1735-1740 | C=O Stretching | Ester Carbonyl | researchgate.netresearchgate.net |
| ~1465 | C-H Bending | Methylene/Methyl | researchgate.net |
| ~1180 | C-O Stretching | Ester Group | researchgate.net |
Note: The exact wavenumbers may vary slightly depending on the sample preparation and the physical state of the Glyceryl Monostearate.
Near Infrared Spectroscopy (NIR) for Monitoring Glyceryl Monostearate-Associated Changes
Near Infrared (NIR) spectroscopy is a rapid and non-destructive analytical method that has found applications in the real-time monitoring of various chemical and physical processes. The NIR region of the electromagnetic spectrum (typically 780 to 2500 nm) contains information about the overtones and combination bands of fundamental molecular vibrations, particularly C-H, O-H, and N-H bonds.
In contexts relevant to Glyceryl Monostearate, NIR spectroscopy is primarily used for the quantitative analysis of components in a mixture during production processes. For example, it has been successfully employed for the on-line monitoring of glycerol (B35011) concentration during biodiesel production. mdpi.com While not directly measuring GMS, this application demonstrates the technique's capability to monitor related compounds in a reaction mixture in real-time. By developing calibration models using multivariate data analysis, such as partial least squares regression (PLSR), NIR spectroscopy can simultaneously predict the concentrations of multiple components like biomass, glucose, ethanol, and glycerol in fermentation processes. researchgate.netresearchgate.net
The utility of NIR spectroscopy extends to the analysis of lipid-based formulations. It has been investigated for the intracoronary detection of lipid-rich plaques, which are primarily composed of lipids like cholesterol esters, triglycerides, and phospholipids. nih.gov This application highlights the sensitivity of NIR in quantifying lipid accumulation and characterizing the chemical composition of lipidic structures. nih.gov
Furthermore, NIR spectroscopy is sensitive to changes in the physical state of materials, making it a potential tool for monitoring processes involving GMS, such as crystallization or melting. The technique has been used to monitor the progression of cartilage degeneration by detecting changes in the biochemical composition, such as glycosaminoglycan content. nih.gov This suggests that NIR could similarly be applied to monitor subtle changes in the molecular environment and physical properties of GMS-containing systems during processing or storage.
Nuclear Magnetic Resonance (NMR) in Glyceryl Monostearate Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are extensively used in the characterization of Glyceryl Monostearate.
¹H NMR spectroscopy is utilized to identify the different types of protons present in the GMS molecule based on their chemical shifts, signal multiplicity, and integration. It allows for the elucidation of the chemical structure of GMS and its derivatives, such as GMS-derived polyester (B1180765) polyols. researchgate.net The signals in the ¹H NMR spectrum correspond to protons in different chemical environments, such as those on the glycerol backbone and the fatty acid chain.
¹³C NMR spectroscopy provides information about the carbon skeleton of the GMS molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for unambiguous structural assignment. researchgate.netresearchgate.net This technique is particularly useful for distinguishing between the different carbon atoms of the glycerol moiety and the long stearate (B1226849) chain.
NMR is also a primary method for quantitative analysis (qNMR), as the intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal. mdpi.com This allows for the determination of the purity of GMS and the quantification of related compounds, such as glyceryl 1,3-distearate and triacylglycerols, in a sample. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Glyceryl Monostearate
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H | ~4.1-4.2 | Protons on glycerol backbone (-CH₂-O-C=O) | mdpi.com |
| ¹H | ~3.5-3.9 | Protons on glycerol backbone (-CH-OH, -CH₂-OH) | researchgate.net |
| ¹H | ~2.3 | Methylene protons adjacent to carbonyl (-CH₂-C=O) | researchgate.net |
| ¹H | ~1.6 | Methylene protons β to carbonyl (-CH₂-CH₂-C=O) | researchgate.net |
| ¹H | ~1.2-1.3 | Methylene protons in the fatty acid chain (-(CH₂)n-) | researchgate.net |
| ¹H | ~0.8-0.9 | Terminal methyl protons (-CH₃) | researchgate.net |
| ¹³C | ~174 | Carbonyl carbon (C=O) | researchgate.net |
| ¹³C | ~60-70 | Glycerol backbone carbons | researchgate.net |
| ¹³C | ~34 | Methylene carbon adjacent to carbonyl (-CH₂-C=O) | researchgate.net |
| ¹³C | ~22-32 | Methylene carbons in the fatty acid chain | researchgate.net |
| ¹³C | ~14 | Terminal methyl carbon (-CH₃) | researchgate.net |
Note: Chemical shifts are typically reported relative to a reference standard (e.g., TMS) and can be influenced by the solvent and other experimental conditions.
Electron Spin Resonance (ESR) in Glyceryl Monostearate Studies
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the direct detection and characterization of chemical species that possess one or more unpaired electrons, such as free radicals. nih.govmdpi.com The application of ESR in the direct study of Glyceryl Monostearate is not widespread, as GMS itself is not a radical species. However, ESR can be employed to investigate the interactions of GMS within systems where radical species are generated.
The primary use of ESR in related fields is to study oxidative processes and the generation of reactive oxygen species (ROS). nih.govjfda-online.com In the context of GMS-containing formulations, such as lipid-based drug delivery systems, ESR could be used to assess the stability of the formulation against oxidative degradation. Lipid peroxidation, a process involving free radicals, can be monitored using ESR spin-trapping techniques. nih.govmdpi.com This involves the use of a "spin trap," a molecule that reacts with short-lived radicals to form a more stable radical adduct that can be detected by ESR.
ESR spin-labeling is another modification of the technique where a stable nitroxide free radical (a spin label) is attached to a molecule of interest. nih.gov This approach could potentially be used to study the dynamics and structure of GMS assemblies, such as micelles or vesicles, by monitoring the ESR spectrum of the spin label incorporated into the GMS matrix. The spectrum provides information about the mobility of the spin label and its local environment.
Furthermore, ESR oximetry can be used to measure oxygen concentration in a sample, which is relevant for studying lipid peroxidation, as this process consumes oxygen. nih.govnih.gov This could be applied to GMS-based systems to indirectly monitor oxidative stability.
While direct ESR studies on GMS are not common, the technique's ability to probe radical-mediated processes makes it a valuable tool for investigating the oxidative stability and microenvironment of GMS in various formulations.
Microscopic and Imaging Techniques for Glyceryl Monostearate Formulations
Polarized Light Microscopy (PLM) for Glyceryl Monostearate Crystallization
Polarized Light Microscopy (PLM) is a fundamental technique for characterizing the crystalline properties of materials. It is particularly effective for visualizing the microstructure, morphology, and crystallization behavior of Glyceryl Monostearate in various formulations. improvedpharma.com The principle of PLM relies on the ability of crystalline materials to exhibit birefringence, meaning they can split a beam of polarized light into two perpendicular components that travel at different velocities. This property allows for the visualization of crystalline structures against a dark background.
In the study of GMS, PLM is used to observe the size, shape, and distribution of crystals within a sample. For instance, when GMS is used as an oleogelator, PLM can reveal the formation of a crystalline network that structures the oil. nih.gov The technique is also employed to investigate the effect of GMS on the crystallization of other fats, such as palm stearin (B3432776). nih.govresearchgate.net Research has shown that the addition of GMS can promote the isothermal crystallization of palm stearin, leading to a reduction in crystal size. nih.govresearchgate.net
PLM is also instrumental in studying the polymorphism of GMS, which is its ability to exist in different crystalline forms (e.g., α, β', β). The different polymorphs often exhibit distinct crystal habits that can be identified using PLM. For example, GMS-palm stearin blends have been observed to initially form α polymorphs, which then transition to β' polymorphs. nih.govresearchgate.net
The crystallization process can be monitored in real-time using a hot stage coupled with the polarized light microscope. This allows for the observation of crystal formation and melting as a function of temperature. nih.gov By analyzing PLM images, researchers can gain insights into the nucleation and growth of GMS crystals, which are crucial for controlling the texture and stability of food products and other formulations. researchgate.net
Table 3: Observations from PLM Studies of Glyceryl Monostearate Formulations
| Formulation / Condition | Observation | Finding | Reference |
|---|---|---|---|
| GMS in soybean oil (oleogel) | Formation of a network of small, needle-like crystals. | GMS acts as an effective oleogelator by forming a crystalline structure. | nih.gov |
| GMS (4% w/w) in palm stearin | Significantly decreased crystal size compared to pure palm stearin. | GMS modifies the crystallization behavior of palm stearin, acting as a crystal habit modifier. | nih.govresearchgate.net |
| GMS-palm stearin blend upon cooling | Initial formation of α polymorphs followed by transition to β' polymorphs. | GMS influences the polymorphic behavior of the fat blend. | nih.govresearchgate.net |
| Monoglyceride oleogels during storage | Changes in crystal size and distribution over time. | The microstructure of GMS-based oleogels can evolve during storage, affecting their physical properties. | researchgate.net |
Scanning Electron Microscopy (SEM) of Glyceryl Monostearate Formulations
Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional information about the surface morphology and topography of a sample. In the context of Glyceryl Monostearate, SEM is extensively used to characterize the microstructure of various GMS-based formulations, particularly at the nanoscale.
One of the primary applications of SEM is the visualization of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) prepared with GMS as the solid lipid matrix. researchgate.netscience.gov SEM images typically reveal the shape and surface characteristics of these nanoparticles. For instance, GMS-based SLNs are often observed to be spherical in shape. researchgate.netscience.gov The high magnification capabilities of SEM allow for the detailed examination of the particle surface, which can provide insights into the encapsulation of active ingredients.
SEM is also employed to study the morphology of microcapsules containing GMS. For example, in the microencapsulation of oil emulsions, SEM is used to evaluate the surface of the microcapsule powder, revealing details about the particle structure and integrity. mdpi.com
In the development of oleogels, SEM can be used to visualize the three-dimensional network of GMS crystals that entraps the liquid oil. This provides a more detailed view of the crystal network compared to the two-dimensional images obtained from PLM.
The sample preparation for SEM typically involves coating the sample with a thin layer of a conductive material, such as gold, to prevent charge buildup from the electron beam. mdpi.com Cryo-SEM, a variation of the technique performed at cryogenic temperatures, can be used to observe hydrated samples in their near-native state, which is particularly useful for studying GMS-based emulsions and other aqueous formulations.
Table 4: Morphological Characteristics of GMS Formulations Observed by SEM
| Formulation Type | Observed Morphology | Significance | Reference |
|---|---|---|---|
| Glyceryl monostearate solid lipid nanoparticles (SLNs) | Spherical shape, smooth surface. | Confirms the formation of nanoparticles and provides information on their suitability for drug delivery applications. | researchgate.netscience.gov |
| Microcapsules with GMS | Evenly spread particles on the adhesive surface. | Allows for the evaluation of the microencapsulation process and the resulting particle characteristics. | mdpi.com |
| Buparvaquone-loaded GMS SLNs | Spherical morphology. | Indicates successful formulation of drug-loaded nanoparticles. | science.gov |
Mechanistic Toxicology and Biological Interactions of Glyceryl Monostearate
Glyceryl Monostearate as a Modulator of Xenobiotic Toxicity
Glyceryl monostearate (GMS), a widely utilized food emulsifier, has been investigated for its potential to modulate the toxicity of xenobiotics, which are foreign chemical substances found within an organism that are not normally naturally produced by or expected to be present within that organism. Research has particularly focused on its interactions with phthalate esters (PAEs), a class of chemicals commonly used as plasticizers. hep.com.cnnih.gov Studies suggest that simultaneous exposure to GMS and phthalates can enhance the toxic effects of the latter, particularly concerning male reproductive health. nih.gov
Several studies involving male Sprague-Dawley rats have explored the effects of co-exposure to glyceryl monostearate and various phthalate esters. In these studies, rats were often administered a mixture of commonly used phthalates (MPEs or MIXPs), such as dibutyl phthalate (DBP), butyl benzyl (B1604629) phthalate (BBP), and di(2-ethylhexyl) phthalate (DEHP), with or without GMS. nih.govoup.comnih.gov
The findings consistently indicate that GMS aggravates the male reproductive toxicity caused by phthalates. hep.com.cnoup.com Key observations from these co-exposure studies include:
Reduced Testosterone Levels: The serum testosterone levels in rats exposed to both phthalates and GMS were significantly lower than in those exposed to phthalates alone. hep.com.cnoup.comresearchgate.net In one study, testosterone levels in the group receiving a mixture of phthalates plus GMS (MIXPs+GMS) were reduced by 9.1% compared to the MIXPs-only group. nih.govresearchgate.net
Decreased Weight: A significant decrease in body weight and the weight of the epididymis was observed in the group co-exposed to MPEs and GMS compared to the control group. proquest.com
Testicular Damage: Histopathological examination of the testes revealed more severe injuries in rats from the co-exposure groups. nih.govresearchgate.net Observed damages included an increase in shed spermatids and sparser arrangement of spermatids in the seminiferous tubules. hep.com.cnoup.com
These studies simulate real-world scenarios where humans are frequently exposed to complexes of phthalates and food emulsifiers like GMS through their diet. nih.govoup.com
| Parameter | Phthalate-Only Exposure Group | Phthalate + GMS Co-Exposure Group | Reference |
|---|---|---|---|
| Serum Testosterone Level | Significantly decreased compared to control | Further decreased by 9.1% - 13.6% compared to phthalate-only group | hep.com.cnnih.govresearchgate.net |
| Testis Weight | No significant change reported | Significantly decreased compared to control and phthalate-only groups | hep.com.cnnih.gov |
| Testicular Histopathology | Evidence of injury | Exacerbated injuries, including more shed spermatids and sparser spermatid arrangement | hep.com.cnoup.comnih.gov |
| Anogenital Distance | Decreased compared to control | Significantly decreased compared to control, indicating exacerbated anti-androgenic properties | oup.comproquest.com |
The exacerbation of phthalate toxicity by glyceryl monostearate is attributed to several underlying mechanisms that affect cellular structures and functions, as well as the bioavailability of the xenobiotic.
One of the primary mechanisms identified is the disruption of tight junctions in testicular tissue. oup.comproquest.com Tight junctions are crucial for maintaining the blood-testis barrier, which protects developing sperm cells from harmful substances. Studies have shown that in rats co-exposed to MPEs and GMS, the tight junctions were broken. oup.comproquest.com This structural damage was accompanied by altered expression of key tight junction proteins, specifically zonula occludens-1 (ZO-1) and claudin. oup.comproquest.com The compromised barrier function of the tight junctions could allow more phthalates and their metabolites to enter the testis, thereby aggravating their toxic effects. oup.com
Glyceryl monostearate, in combination with phthalates, has been shown to affect proteins that regulate the cell cycle and xenobiotic transport. In a study with DEHP, co-exposure to GMS led to a more significant down-regulation of cell cycle regulatory proteins, including checkpoint kinase 1 (Chk1), cell division cycle gene 2 (Cdc2), and cyclin-dependent kinase 2 (CDK2), compared to DEHP exposure alone. hep.com.cnnih.gov This inhibition of the cell cycle in testicular cells can disrupt spermatogenesis. hep.com.cn
Furthermore, the same study found that while DEHP alone did not significantly alter the expression of P-glycoprotein (P-gp), the co-exposure group (DEHP+GMS) showed a marked down-regulation of P-gp. hep.com.cnnih.gov P-glycoprotein is an efflux transporter that plays a protective role by pumping xenobiotics out of cells. nih.gov Its suppression by GMS could lead to higher intracellular concentrations of phthalates, thereby enhancing their toxicity. hep.com.cnnih.gov Another study demonstrated that glyceryl monostearate can suppress the activity and expression of P-gp in Caco-2 monolayer cells. nih.govnih.gov
| Protein | Function | Expression in DEHP Group | Expression in DEHP + GMS Group | Reference |
|---|---|---|---|---|
| Chk1 | Cell Cycle Regulation | Down-regulated | More significantly down-regulated | hep.com.cnnih.gov |
| Cdc2 | Cell Cycle Regulation | Down-regulated | More significantly down-regulated | hep.com.cnnih.gov |
| CDK2 | Cell Cycle Regulation | Down-regulated | More significantly down-regulated | hep.com.cnnih.gov |
| P-glycoprotein (P-gp) | Xenobiotic Efflux Pump | No significant difference from control | Markedly down-regulated | hep.com.cnnih.gov |
A critical factor in the synergistic toxicity is the ability of GMS to increase the bioavailability of phthalates. Research has demonstrated that in the presence of GMS, the internal exposure levels of six priority controlled phthalate esters increased by 30% to 49% in rats compared to exposure to PAEs alone. nih.govnih.gov This increase in internal exposure means that target organs, such as the liver and testes, are subjected to higher concentrations of the toxic compounds, leading to more pronounced damage. nih.gov The potential mechanisms underlying this enhancement of internal exposure by GMS are thought to include increased intestinal permeability and the suppression of P-gp function in enterocytes, which would otherwise limit the absorption of phthalates. nih.gov
Mechanisms of Glyceryl Monostearate Aggravation of Phthalate Toxicity
In Vitro Cytotoxicity of Glyceryl Monostearate-Based Formulations
The assessment of in vitro cytotoxicity is a fundamental step in the toxicological evaluation of nanomaterials. It provides insights into how these materials interact with cells at a fundamental level, predicting their potential in vivo behavior. For GMS-based formulations, a significant body of evidence from in vitro studies points towards a high degree of biocompatibility.
Biocompatibility Assessment of Blank Glyceryl Monostearate Nanoparticles
Multiple studies have consistently demonstrated that blank SLNs formulated with GMS exhibit low cytotoxicity and have a negligible impact on cell viability. This has been observed across a range of human cancer cell lines, which are often used as models in these toxicological assays.
One study investigating the effect of blank SLNs, composed of GMS and stearic acid, on the HT-29 human colorectal adenocarcinoma cell line found that these nanoparticles had a minimal effect on cell viability. brieflands.com The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by half, was determined to be 94.87 ± 1.1 µM for the blank SLNs. brieflands.com This relatively high IC50 value is indicative of low cytotoxicity and a high degree of biocompatibility with this particular cell line. brieflands.com
Further research on other cell lines corroborates these findings. Studies on pancreatic cancer cell lines have also utilized GMS in the formulation of SLNs, with the blank nanoparticles serving as a control to evaluate the cytotoxicity of the encapsulated drug. nih.gov The inherent assumption in these studies is the low toxicity of the blank GMS-based carrier system. Similarly, investigations involving breast cancer cell lines, such as MCF-7 and MDA-MB-231, have reported the low cytotoxicity of blank SLNs, further solidifying the biocompatible nature of these delivery vehicles. Although some of these studies used a base of palm oil, which is rich in monoglycerides (B3428702) like GMS, they contribute to the general understanding of the safety of lipid-based nanoparticles.
The consistent observation of high cell viability and minimal cytotoxic response upon exposure to blank GMS nanoparticles across different in vitro models underscores their potential as safe and effective nanocarriers for drug delivery applications.
Cytotoxicity of Blank Glyceryl Monostearate-Based Solid Lipid Nanoparticles on Human Cell Lines
| Cell Line | Nanoparticle Composition | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| HT-29 (Human Colorectal Adenocarcinoma) | Glyceryl Monostearate and Stearic Acid | MTT Assay | IC50 | 94.87 ± 1.1 µM | brieflands.com |
| PPCL-46 and MiaPaCa-2 (Human Pancreatic Cancer) | Glyceryl Monostearate | Cytotoxicity Studies | Biocompatibility Control | Used as a non-toxic control for drug-loaded nanoparticles | nih.gov |
| MCF-7 and MDA-MB-231 (Human Breast Cancer) | Palm Oil Based (Rich in Monoglycerides) | MTT Assay | Cell Viability | Low cytotoxicity observed for blank nanoparticles |
Q & A
Q. What are the critical physicochemical properties of GMS that influence its functionality in pharmaceutical formulations?
GMS is a mixture of mono-, di-, and triglycerides, predominantly glyceryl monostearate (C21H42O4) and monopalmitate (C19H38O4), with ≥90% monoglycerides in high-purity grades . Its polymorphic forms (α and β) dictate its behavior: the α-form disperses easily for emulsification, while the β-form is thermally stable and suitable for sustained-release matrices . Key properties include melting range (54–66°C), low water solubility, and emulsification capacity when combined with surfactants . Researchers must characterize these properties using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to ensure batch consistency.
Q. How does the synthesis method impact the composition and variability of GMS?
GMS is synthesized via glycerolysis of triglycerides or esterification of glycerol with stearic acid, yielding mixtures of mono-, di-, and triglycerides . Variability arises from raw material sources (e.g., palm vs. vegetable oils) and purification steps. For example, "90% monoglyceride" grades require additional processing to reduce di-/triglycerides . Researchers should use nuclear magnetic resonance (NMR) or gas chromatography (GC) to quantify fatty acid composition and verify compliance with pharmacopeial standards (e.g., USP, Ph.Eur.) .
Q. What analytical methods are recommended for quantifying free glycerol and monoglyceride content in GMS?
High-performance liquid chromatography (HPLC) with refractive index detection is widely used. For free glycerol, a validated method involves derivatization with propionic anhydride and comparison against a standard curve . Monoglyceride content is determined via size-exclusion chromatography per USP guidelines, with acceptance criteria of ≥90% monoglycerides for high-purity grades . Researchers must account for inter-batch variability by performing triplicate measurements and adhering to system suitability tests (e.g., ≤2% RSD for peak area) .
Q. How do pharmacopeial specifications for GMS grades (e.g., Type I vs. II) influence experimental design?
The Ph.Eur. distinguishes GMS into Types I–III based on fatty acid composition and emulsifying properties . Type I (40–55% monoglycerides) is suited for emulsification, while Type III (≥90% monoglycerides) is ideal for lipid-based drug delivery systems. Researchers should select grades aligned with application needs—e.g., Type III for nanoparticle matrices due to its higher lipid content and stability . Compatibility with other excipients (e.g., PEG 100 stearate) must also be tested .
Q. What are the primary sources of variability in GMS, and how can they be mitigated?
Variability stems from fatty acid composition (e.g., stearic vs. palmitic acid ratios), residual glycerin (≤6% per USP), and polymorphic forms . Mitigation strategies include:
- Sourcing GMS from suppliers with certified composition (e.g., RSPO-certified palm oil to address sustainability concerns) .
- Pre-screening batches using Fourier-transform infrared spectroscopy (FTIR) to detect impurities like oxidation products .
- Storing GMS in airtight containers at ≤25°C to prevent hydrolytic degradation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize GMS-based nanoparticle formulations?
DoE is critical for identifying critical process parameters (CPPs) such as lipid-to-drug ratio, surfactant concentration, and homogenization speed. For example, a central composite design was used to optimize abiraterone acetate-loaded solid lipid nanoparticles (SLNs), where GMS concentration and sonication time significantly impacted particle size (target: 100–200 nm) and encapsulation efficiency (>85%) . Researchers should employ response surface methodology (RSM) to model interactions and validate predictions via in vitro release studies .
Q. What methodological challenges arise when reconciling conflicting data on GMS polymorphic behavior?
Discrepancies in polymorphic stability (α vs. β forms) often stem from cooling rates during solidification. For instance, rapid cooling favors the metastable α-form, while slow cooling stabilizes the β-form . To resolve contradictions, researchers should standardize thermal processing conditions and use XRD to confirm polymorphic identity. Contradictory emulsification data may arise from unaccounted di-/triglyceride content, necessitating compositional analysis .
Q. How can researchers address batch-to-batch variability in GMS during formulation scale-up?
Batch variability impacts critical quality attributes (CQAs) like drug release profiles. Strategies include:
- Implementing real-time process analytical technology (PAT), such as near-infrared (NIR) spectroscopy, to monitor lipid crystallinity during hot-melt extrusion .
- Using factorial design to assess the impact of GMS source (e.g., vegetable vs. synthetic) on tablet hardness and dissolution .
- Cross-referencing multiple pharmacopeial monographs (e.g., USP, Ph.Eur.) to ensure excipient compliance .
Q. What advanced techniques validate the role of GMS in stabilizing emulsions or lipid matrices?
Cryo-TEM and confocal microscopy can visualize emulsion microstructure, while atomic force microscopy (AFM) quantifies interfacial film rigidity . For lipid matrices, synchrotron radiation SAXS/WAXS provides nanoscale insights into polymorphic transitions during drug release . Researchers should correlate these findings with in vivo bioavailability studies to confirm functional efficacy .
Q. How do sustainability concerns about GMS sourcing influence methodological choices in preclinical studies?
GMS derived from palm oil raises ecological concerns due to deforestation . Researchers should:
- Prioritize suppliers with RSPO or COSMOS certification, though critiques note limitations in these standards .
- Explore alternative lipid sources (e.g., coconut or olive oil-derived GMS) and assess their impact on formulation performance via comparative dissolution studies .
- Disclose sourcing details in publications to enhance reproducibility and ethical accountability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
